PLpro-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C27H27N3O5 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
methyl (E)-4-[2-[3-[2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]phenyl]propanoyl]hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C27H27N3O5/c1-18(21-13-7-10-19-8-3-5-11-22(19)21)28-27(34)23-12-6-4-9-20(23)14-15-24(31)29-30-25(32)16-17-26(33)35-2/h3-13,16-18H,14-15H2,1-2H3,(H,28,34)(H,29,31)(H,30,32)/b17-16+/t18-/m1/s1 |
Clé InChI |
QEHLIVYTSIQCOG-IECKCJDVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of PF-07957472: A Potent Inhibitor of SARS-CoV-2 Papain-Like Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, synthesis, and characterization of PF-07957472, a potent and orally available inhibitor of the SARS-CoV-2 papain-like protease (PLpro). As the initial user query for "PLpro-IN-7" did not yield a specific compound, this report focuses on PF-07957472, a well-documented and significant PLpro inhibitor, to provide a comprehensive overview in the requested format.
The emergence of SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics.[1] The viral papain-like protease, PLpro, is a crucial enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development.[2][3] PLpro is responsible for processing the viral polyprotein and also plays a role in suppressing the host's innate immune response by reversing ubiquitination and ISGylation.[4][5] PF-07957472 has demonstrated significant efficacy in preclinical models, highlighting its potential as a therapeutic candidate.[6][7]
Discovery of PF-07957472: A Machine Learning-Driven Approach
The discovery of PF-07957472 was accelerated through a machine learning-driven approach, starting from the known, moderately potent PLpro inhibitor, GRL0617.[6] The optimization process involved several rounds of medicinal chemistry focused on two key regions of the parent molecule: the naphthalene (B1677914) ring system and the aniline (B41778) substituent.
The initial efforts concentrated on elaborating the naphthalene ring, leading to the identification of a quinoline (B57606) substituent as a more effective replacement. A large library of Suzuki coupling partners was designed using machine learning to explore modifications at the 2-position of the quinoline, balancing predicted bioactivity, molecular diversity, and synthetic feasibility. This led to the discovery of an N-methyl pyrazole (B372694) derivative with a tenfold improvement in the PLpro inhibition constant (Ki).[6]
The subsequent optimization phase targeted the aniline motif. Libraries based on C-N coupling reactions were constructed, resulting in the identification of a methyl piperazine (B1678402) substituent that further improved the Ki by another order of magnitude and doubled the viral cytopathic effect (CPE) potency in the Vero E6 cell-based assay.[6]
The final step in the evolution to PF-07957472 involved rigidifying the scaffold by introducing a geminal-cyclopropyl group. This modification led to an additional three-fold enhancement in both biochemical and cellular antiviral potencies and improved the metabolic stability of the compound.[6]
Synthesis of PLpro Inhibitors
The synthesis of PF-07957472 and its analogs generally follows a multi-step synthetic route. While the specific, detailed synthesis of PF-07957472 is proprietary, a general scheme for analogous covalent inhibitors of PLpro has been published and is presented below. This scheme illustrates the key chemical transformations typically employed in the synthesis of such compounds.[8]
General Synthetic Route for PLpro Inhibitor Analogs [8]
Caption: General synthetic route for analogs of PLpro inhibitors.[8]
Quantitative Data
The inhibitory activity of PF-07957472 has been evaluated in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Activity of PF-07957472
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Assay | ||||
| PLpro Inhibition | Ki | Improved from 1.8 µM (GRL0617) through optimization | Recombinant SARS-CoV-2 PLpro | [6] |
| Cell-Based Assays | ||||
| Antiviral Activity | EC50 | 13.9 nM | SARS-CoV-2 infected NHBE cells | [9][10] |
| Antiviral Activity | EC90 | 56.7 nM | dNHBE cells | [7] |
| Antiviral Activity | EC50 | Improved from 68.2 µM (GRL0617) through optimization | Vero E6 cells (with Pgp inhibitor) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SARS-CoV-2 PLpro FRET-Based Enzymatic Inhibition Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the enzymatic activity of PLpro and the inhibitory potential of compounds.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme[5]
-
FRET-based peptide substrate (e.g., Z-RLRGG-AMC)[5]
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100[5]
-
Test compounds (e.g., PF-07957472) dissolved in DMSO
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 25 µL of PLpro enzyme (e.g., 50 nM final concentration) in assay buffer to each well.
-
Add the test compound to the wells. For control wells, add DMSO.
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate (e.g., 100 µM final concentration) in assay buffer to each well.[5]
-
Immediately measure the fluorescence signal at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.[5]
-
Continue to monitor the fluorescence signal every 2 minutes for a total of 10 minutes at 37°C.[5]
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
SARS-CoV-2 Cytopathic Effect (CPE) Assay in Vero E6 Cells
This cell-based assay measures the ability of a compound to inhibit the virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA_WA1/2020 strain)
-
Assay Medium: MEM supplemented with 1% Pen/Strep/GlutaMax, 1% HEPES, and 2% HI FBS[11]
-
Test compounds dissolved in DMSO
-
384-well clear-bottom, black-walled, tissue culture-treated plates
-
CellTiter-Glo Luminescent Cell Viability Assay reagent
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Using an acoustic dispenser, spot 60 nL/well of the compound dilutions into a 384-well assay plate.[11][12]
-
Inoculate Vero E6 cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.002.[11][12]
-
Dispense 25 µL/well of the cell-virus mixture into the assay plate, resulting in a final cell density of 4000 cells/well.[11][12]
-
Incubate the assay plates for 72 hours at 37°C in a 5% CO2, 90% humidity incubator.[11][12]
-
After the incubation period, add 30 µL/well of CellTiter-Glo reagent to measure cell viability.[11][12]
-
Incubate the plates for 10 minutes at room temperature.[11][12]
-
Read the luminescence signal using a microplate reader.[11][12]
-
Normalize the data to negative (DMSO) and positive (cells without virus) controls.
-
Calculate the EC50 value from the dose-response curve, representing the concentration at which the compound protects 50% of the cells from virus-induced CPE.
Visualizations
Signaling Pathway of SARS-CoV-2 PLpro
The following diagram illustrates the dual roles of the SARS-CoV-2 papain-like protease (PLpro) in the viral life cycle and its interaction with the host immune system.
Caption: Dual functions of SARS-CoV-2 PLpro in viral replication and immune evasion.[4][5]
Experimental Workflow for PF-07957472 Discovery and Evaluation
This diagram outlines the key stages in the discovery and preclinical evaluation of the PLpro inhibitor PF-07957472.
Caption: Workflow for the discovery and evaluation of PF-07957472.
Mechanism of Action of PF-07957472
This diagram illustrates the logical relationship of the mechanism of action of PF-07957472.
References
- 1. biorxiv.org [biorxiv.org]
- 2. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 4. embopress.org [embopress.org]
- 5. reframeDB [reframedb.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of PLpro-IN-7 on SARS-CoV-2 PLpro
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. This dual functionality makes it a prime target for antiviral therapeutics. This technical guide provides a detailed examination of the mechanism of action of PLpro-IN-7, a novel, non-covalent inhibitor of SARS-CoV-2 PLpro. This compound, also identified as compound 83 in the primary literature, is a naphthyridine-based small molecule that has demonstrated inhibitory activity against the viral protease. This document will synthesize the available quantitative data, provide detailed experimental methodologies for the key assays used in its characterization, and visualize its proposed mechanism of action and experimental workflows.
Introduction to SARS-CoV-2 PLpro
SARS-CoV-2, the causative agent of COVID-19, relies on two key proteases to process its polyproteins into functional viral proteins: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). PLpro is responsible for cleaving the N-terminal end of the viral polyprotein at three sites, releasing non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3), which are essential for viral replication.
Beyond its role in viral polyprotein processing, PLpro also exhibits deubiquitinating (DUB) and deISGylating activities. It can remove ubiquitin and interferon-stimulated gene 15 (ISG15) from host cell proteins, thereby interfering with the host's innate immune signaling pathways and contributing to the virus's ability to evade an immune response. This multifaceted role of PLpro makes it an attractive target for the development of antiviral drugs that could not only inhibit viral replication but also bolster the host's immune defense.
This compound: A Non-Covalent Inhibitor of SARS-CoV-2 PLpro
This compound (compound 83) is a non-covalent inhibitor of SARS-CoV-2 PLpro featuring a naphthyridine core.[1] Its discovery was the result of a combined virtual screening and synthetic chemistry effort aimed at identifying novel scaffolds for PLpro inhibition.[1]
Quantitative Data
The inhibitory activity and cytotoxic profile of this compound have been characterized using various in vitro assays. The key quantitative data are summarized in the table below. It is important to note that while some commercial vendors report a high potency (IC50 of 3 nM) for this compound against the SARS-CoV PLpro, the primary research literature details its activity against the SARS-CoV-2 PLpro, which is presented here.[2][3]
| Parameter | Value | Cell Line/Assay Condition | Source |
| IC50 (SARS-CoV-2 PLpro) | ~45.42 µM | Enzymatic Assay | [1][3] |
| CC50 (Cytotoxicity) | >100 µM | Vero Cells | [3] |
| CC50 (Cytotoxicity) | >100 µM | HepG2 Cells | [3] |
| Metabolic Stability | Moderate | Human, Mouse, and Rat Liver Microsomes | [3] |
Mechanism of Action
This compound acts as a non-covalent, competitive inhibitor of SARS-CoV-2 PLpro.[1] It is proposed to bind to the active site of the enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates, including the viral polyprotein and host cell proteins modified with ubiquitin or ISG15.
The proposed binding mode, based on molecular docking studies, suggests that the naphthyridine core of this compound occupies the active site cleft of the enzyme.[1] Specific interactions with key amino acid residues within the binding site are responsible for its inhibitory activity. While a co-crystal structure of this compound with PLpro is not yet available, docking simulations provide valuable insights into its mechanism. The inhibitor is thought to interact with residues in the BL2 loop region, which is a critical area for substrate recognition and binding.[1]
Caption: Proposed non-covalent inhibition of SARS-CoV-2 PLpro by this compound.
Experimental Protocols
The characterization of this compound involved several key experimental assays. Detailed methodologies for these are provided below.
SARS-CoV-2 PLpro Enzymatic Inhibition Assay (Fluorescence-Based)
This assay is used to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 PLpro.[4][5][6]
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Add the recombinant SARS-CoV-2 PLpro enzyme to each well to a final concentration in the nanomolar range.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Z-RLRGG-AMC) to each well to a final concentration in the micromolar range.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: A streamlined workflow for the fluorescence-based PLpro inhibition assay.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential toxicity of the inhibitor on mammalian cells.[7][8][9]
Materials:
-
Vero (monkey kidney epithelial) and HepG2 (human liver cancer) cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Absorbance plate reader
Procedure:
-
Seed Vero and HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using an absorbance plate reader.
-
Calculate the percentage of cell viability for each concentration of the inhibitor compared to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration) value.
Caption: A summary of the MTT assay workflow for assessing cytotoxicity.
Conclusion
This compound represents a promising starting point for the development of novel, non-covalent inhibitors of SARS-CoV-2 PLpro. Its naphthyridine scaffold provides a new chemical entity for targeting this critical viral enzyme. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive overview of its mechanism of action and biological characterization. Further studies, including the determination of its co-crystal structure with PLpro and in vivo efficacy studies, will be crucial for its advancement as a potential therapeutic agent for COVID-19. This technical guide serves as a valuable resource for researchers in the field of antiviral drug discovery, providing a detailed understanding of this compound and the methodologies used to evaluate such inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. japsonline.com [japsonline.com]
Structural Biology of SARS-CoV-2 Papain-like Protease (PLpro) and its Inhibitor Complexes: A Technical Guide
This technical guide provides an in-depth overview of the structural biology of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Papain-like Protease (PLpro) and its interactions with various inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Introduction to SARS-CoV-2 PLpro
The SARS-CoV-2 papain-like protease (PLpro) is a multifunctional cysteine protease encoded by the viral genome. It plays a crucial role in the viral life cycle through two primary functions: the cleavage of the viral polyprotein to release non-structural proteins essential for viral replication, and the removal of ubiquitin and ISG15 modifications from host cell proteins.[1][2] This latter deubiquitinating (DUB) and deISGylating activity helps the virus evade the host's innate immune response.[2][3] These dual roles make PLpro an attractive target for the development of antiviral therapeutics.[2][4]
PLpro recognizes and cleaves specific sequences, with a consensus cleavage site of LXGG.[5] Structurally, PLpro adopts a fold resembling human ubiquitin-specific proteases (USPs), featuring a characteristic "thumb-palm-fingers" architecture.[6][7] The active site contains a catalytic triad (B1167595) of Cys111, His272, and Asp286.[8] A flexible "blocking loop 2" (BL2) regulates access to the active site and can undergo conformational changes upon substrate or inhibitor binding.[9][10]
Quantitative Data on PLpro Inhibitors
A variety of small molecule inhibitors targeting SARS-CoV-2 PLpro have been developed and characterized. The following tables summarize key quantitative data for a selection of these inhibitors, including their potency in biochemical and cellular assays.
| Inhibitor | Type | Target | IC50 (µM) | Ki (µM) | EC50 (µM) | Cell Line | Citation |
| GRL0617 | Non-covalent | PLpro | ~2.0 | 0.49 - 1.8 | 27.6 - 68.2 | Vero E6 | [2][10][11][12] |
| Compound 1 (Sanders et al.) | Covalent | PLpro | - | - | - | - | [4] |
| VIR250 | Covalent | PLpro | 50 | - | - | - | [10][13] |
| VIR251 | Covalent | PLpro | 50 | - | - | - | [10][13] |
| Sitagliptin | Non-covalent | PLpro | - | - | 0.32 | Huh-7.5 | [14] |
| Daclatasvir | Non-covalent | PLpro | - | - | 1.59 | Huh-7.5 | [14] |
| Olmutinib | Non-covalent | PLpro | 0.54 ± 0.04 | - | - | - | [15] |
| Cetylpyridinium chloride | Non-covalent | PLpro | 2.72 ± 0.09 | - | - | - | [15] |
| Raloxifene | Non-covalent | PLpro | 3.28 ± 0.29 | - | - | - | [15] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of PLpro and its inhibitors.
Recombinant PLpro Expression and Purification
A common method for producing recombinant SARS-CoV-2 PLpro for structural and biochemical studies involves expression in Escherichia coli as a fusion protein.[16][17][18][19]
-
Plasmid Construction: The gene encoding the PLpro domain (e.g., residues 746-1063 of nsp3) is cloned into an expression vector, often with an N-terminal His-tag and a cleavable fusion partner like SUMO (Small Ubiquitin-like Modifier) to enhance solubility and yield.[18][19]
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in a rich medium like Luria-Bertani (LB) broth at 37°C to a specific optical density, after which protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and supplemented with a zinc salt (e.g., ZnSO4), as PLpro is a zinc-finger protein.[13] Expression is typically carried out at a lower temperature (e.g., 18°C) overnight to improve protein folding and solubility.[13]
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing Tris-HCl, NaCl, and a reducing agent like β-mercaptoethanol.[13] Cells are then lysed by sonication on ice.[13][18]
-
Affinity Chromatography: The soluble fraction of the cell lysate is clarified by centrifugation and loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged fusion protein binds to the resin and is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The fusion protein is then eluted with a higher concentration of imidazole.[18][19]
-
Fusion Tag Cleavage: The eluted His-SUMO-PLpro is treated with a specific protease, such as Ulp1 (SUMO protease), to cleave off the His-SUMO tag, leaving the native PLpro.[18]
-
Second Affinity Chromatography: The cleavage reaction mixture is passed through the Ni-NTA column again to remove the cleaved His-SUMO tag and the His-tagged protease. The untagged, native PLpro is collected in the flow-through.[18][19]
-
Size-Exclusion Chromatography (SEC): As a final purification step, the PLpro sample is subjected to SEC to separate it from any remaining contaminants and aggregates, ensuring a homogenous protein sample for downstream applications.[18]
Fluorescence Resonance Energy Transfer (FRET)-based Activity Assay
FRET assays are commonly used for high-throughput screening of PLpro inhibitors.[20]
-
Assay Principle: The assay utilizes a synthetic peptide substrate containing a PLpro cleavage sequence (e.g., derived from the nsp1/nsp2 or nsp2/nsp3 junction) flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).[5] In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by PLpro, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored over time.[5]
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 PLpro.
-
FRET peptide substrate (e.g., (DABCYL)RELNGGAPI(EDANS)S).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Test compounds (inhibitors) dissolved in DMSO.
-
A microplate reader capable of fluorescence measurements at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Procedure: a. In a 96-well or 384-well plate, add a defined amount of PLpro enzyme to each well containing the assay buffer. b. Add the test compounds at various concentrations to the wells and incubate for a specific period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the FRET substrate to all wells. d. Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. e. The rate of the reaction is determined from the linear phase of the fluorescence signal. f. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO only). g. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Deubiquitination (DUB) Assay
This assay measures the ability of PLpro to cleave ubiquitin from a substrate, a key aspect of its function in immune evasion.
-
Assay Principle: A common substrate is ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), where the fluorophore AMC is attached to the C-terminus of ubiquitin via an amide bond.[5] Cleavage of this bond by PLpro releases free AMC, which is highly fluorescent.[5]
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 PLpro.
-
Ubiquitin-AMC substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with DTT).
-
Test compounds.
-
Fluorescence microplate reader.
-
-
Procedure: a. The procedure is similar to the FRET assay. PLpro is pre-incubated with test compounds. b. The reaction is initiated by the addition of Ub-AMC. c. The increase in fluorescence due to the release of AMC is monitored over time. d. Inhibition is quantified, and IC50 values are calculated as described for the FRET assay.
X-ray Crystallography of PLpro-Inhibitor Complexes
Determining the three-dimensional structure of PLpro in complex with an inhibitor provides crucial insights into the binding mode and mechanism of action, guiding structure-based drug design.[1][8][21]
-
Crystallization: a. Co-crystallization: The purified PLpro is mixed with a molar excess of the inhibitor and incubated to allow complex formation. This complex is then subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop).[9] b. Soaking: Alternatively, crystals of apo-PLpro are grown first and then soaked in a solution containing the inhibitor, allowing the inhibitor to diffuse into the crystal and bind to the protein.[7][22]
-
Data Collection: a. Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. b. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: a. The structure is solved using molecular replacement, using a previously determined PLpro structure as a search model.[13] b. The initial model is refined against the diffraction data, and the inhibitor is built into the electron density map. c. The final structure is validated for its geometric quality.
Cellular Antiviral Assay
This assay determines the efficacy of a PLpro inhibitor in a cellular context, measuring its ability to inhibit viral replication.
-
Assay Principle: A permissive cell line (e.g., Vero E6 or Huh-7.5) is infected with SARS-CoV-2 in the presence of varying concentrations of the test compound.[14][23][24] The inhibition of viral replication is then quantified.
-
Reagents and Materials:
-
Permissive cell line (e.g., Vero E6).
-
SARS-CoV-2 virus stock.
-
Test compounds.
-
Cell culture medium and supplements.
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or high-content imaging for viral antigens).
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. The next day, treat the cells with serial dilutions of the test compound for a short period. c. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. Incubate the infected cells for a defined period (e.g., 24-48 hours). e. Quantify the extent of viral replication. For a plaque assay, this involves overlaying the cells with a semi-solid medium, incubating for several days to allow plaque formation, and then staining the cells to visualize and count the plaques. f. The EC50 value is determined by plotting the percentage of viral inhibition against the compound concentration. g. A parallel cytotoxicity assay is performed to determine the 50% cytotoxic concentration (CC50) of the compound on the same cell line to calculate the selectivity index (SI = CC50/EC50).[14]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to PLpro.
Caption: Dual roles of SARS-CoV-2 PLpro in viral replication and immune evasion, and its inhibition.
Caption: Workflow for a FRET-based PLpro inhibitor screening assay.
Caption: Workflow for the expression and purification of recombinant SARS-CoV-2 PLpro.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 3. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Papain-Like Protease of Severe Acute Respiratory Syndrome Coronavirus Has Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity profiling and crystal structures of inhibitor-bound SARS-CoV-2 papain-like protease: A framework for anti–COVID-19 drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. themoonlight.io [themoonlight.io]
- 19. themoonlight.io [themoonlight.io]
- 20. researchgate.net [researchgate.net]
- 21. rcsb.org [rcsb.org]
- 22. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Target Specificity and Selectivity Profile of a SARS-CoV-2 PLpro Inhibitor
Disclaimer: The specific compound "PLpro-IN-7" was not identified in publicly available scientific literature. This guide will therefore focus on the well-characterized, non-covalent inhibitor GRL-0617 as a representative example to detail the target specificity and selectivity profile of a potent SARS-CoV-2 Papain-like Protease (PLpro) inhibitor. This information is intended for researchers, scientists, and drug development professionals.
Introduction to SARS-CoV-2 PLpro as a Therapeutic Target
The SARS-CoV-2 papain-like protease (PLpro) is a multifunctional cysteine protease encoded within the non-structural protein 3 (nsp3) of the viral polyprotein.[1][2] It plays two critical roles in the viral life cycle, making it a prime target for antiviral drug development.[1][3]
Firstly, PLpro is essential for viral replication through its proteolytic activity, cleaving the viral polyprotein at three specific sites (nsp1/2, nsp2/3, and nsp3/4) to release individual non-structural proteins required for forming the replicase complex.[1][2][3] Secondly, PLpro acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[1][3][4] This activity helps the virus evade the host's innate immune response by dampening Type I interferon (IFN-I) and NF-κB signaling pathways.[4][5]
Inhibiting PLpro presents a "double-hit" therapeutic strategy: directly suppressing viral replication and simultaneously restoring the host's antiviral immune defenses.[5] GRL-0617, originally developed as an inhibitor for SARS-CoV PLpro, has been extensively studied and repurposed for its potent activity against SARS-CoV-2 PLpro.[2][6]
Quantitative Profile of GRL-0617
The inhibitory potency and selectivity of GRL-0617 have been quantified through various biochemical and cellular assays. The data below is summarized from multiple studies to provide a comparative overview.
Table 1: In Vitro Enzymatic Potency of GRL-0617
| Target Enzyme | Assay Type | Substrate | IC50 / Ki | Reference(s) |
| SARS-CoV-2 PLpro | FRET Assay | RLRGG-AMC | IC50: 2.1 ± 0.2 µM | [7] |
| FRET Assay | Z-RLRGG-AMC | IC50: 0.8 µM | [8][9] | |
| FRET Assay | Peptide-Edans | IC50: 2.05 ± 0.12 µM | [10][11] | |
| FRET Assay | - | Ki: 857 nM | [12] | |
| SARS-CoV PLpro | FRET Assay | - | IC50: 0.6 µM | [8][9] |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. FRET: Fluorescence Resonance Energy Transfer; AMC: 7-amino-4-methylcoumarin.
Table 2: Cellular Antiviral Activity of GRL-0617
| Virus | Cell Line | Assay Type | EC50 | Reference(s) |
| SARS-CoV-2 | Vero E6 | CPE Reduction | 21 ± 2 µM | [7] |
| Vero E6 | Plaque Reduction | 27.6 µM | [13] | |
| Vero E6 | Antiviral Assay | 23.64 µM | [10] | |
| Caco-2 | Antiviral Assay | - | [8][9] | |
| SARS-CoV | Vero E6 | Cell Viability | - | [8][9] |
EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. CPE: Cytopathic Effect.
Table 3: Selectivity Profile of GRL-0617 Against Human Deubiquitinases (DUBs)
| Off-Target Enzyme | Enzyme Family | IC50 | Reference(s) |
| HAUSP (USP7) | Ubiquitin-Specific Protease | > 100 µM | [14][15] |
| USP18 | Ubiquitin-Specific Protease | > 100 µM | [14] |
| UCH-L1 | Ubiquitin C-terminal Hydrolase | > 100 µM | [14] |
| UCH-L3 | Ubiquitin C-terminal Hydrolase | > 100 µM | [14] |
| USP14 | Ubiquitin-Specific Protease | Not significantly inhibited | [15] |
| Cathepsin-L | Cysteine Protease | Not significantly inhibited | [15] |
This high degree of selectivity is crucial for a favorable safety profile, as it minimizes interference with host cellular processes.[14][16]
Signaling Pathways and Mechanism of Action
SARS-CoV-2 PLpro interferes with the host's innate immune signaling by cleaving Ub and ISG15 from key signaling proteins. This antagonism primarily targets the cGAS-STING and RIG-I/MDA5 pathways, which are responsible for detecting viral components and initiating IFN-I and pro-inflammatory responses. By deubiquitinating factors like STING, TBK1, and IRF3, PLpro prevents their activation and subsequent signaling cascades.[4][6]
GRL-0617 acts as a non-covalent, competitive inhibitor.[2] Structural studies reveal that it binds to a substrate-binding pocket on the "palm" region of PLpro, sterically hindering the access of Ub and ISG15 substrates to the catalytic site. By inhibiting PLpro's deubiquitinase/deISGylase activity, GRL-0617 restores the host's ability to mount an effective antiviral response, leading to increased phosphorylation of TBK1 and IRF3, activation of the NF-κB pathway, and reduced viral replication.[4][5]
Caption: PLpro's dual role in viral replication and immune evasion, and its inhibition by GRL-0617.
Experimental Protocols
Characterizing a PLpro inhibitor like GRL-0617 involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
FRET-Based Enzymatic Assay for PLpro Inhibition
This assay quantifies the enzymatic activity of purified PLpro by measuring the cleavage of a fluorogenic peptide substrate.
Objective: To determine the in vitro potency (IC50) of an inhibitor against recombinant PLpro.
Materials:
-
Recombinant, purified SARS-CoV-2 PLpro enzyme.
-
Fluorogenic peptide substrate: Z-RLRGG-AMC or Dabcyl-FTLKGGAPTKVTE-Edans.[1]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100.
-
Test compound (e.g., GRL-0617) serially diluted in DMSO.
-
384-well black assay plates.
-
Fluorescence microplate reader.
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the PLpro enzyme (e.g., 50 nM final concentration) dissolved in 25 µL of assay buffer to each well containing the test compound (e.g., 100 nL).
-
Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 100 µM final concentration) to each well.
-
Immediately measure the fluorescence signal (e.g., Excitation: 360 nm, Emission: 460 nm for AMC substrate) kinetically over a period (e.g., 10 minutes) at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay (CPE Reduction)
This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Objective: To determine the antiviral efficacy (EC50) of an inhibitor in a cellular context.
Materials:
-
Vero E6 cells (or other susceptible cell lines like Calu-3).
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate).
-
Cell culture medium (e.g., MEM with 2% FBS).
-
Test compound serially diluted.
-
384-well clear-bottom, tissue culture-treated plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer.
-
All work with live virus must be conducted in a BSL-3 facility.
Protocol:
-
Seed Vero E6 cells (e.g., 4,000 cells/well) in 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the test compounds.
-
Inoculate the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002.[12]
-
Include controls: cells with virus but no compound (0% protection), and cells with no virus (100% viability).
-
Incubate the plates for 72 hours at 37°C with 5% CO2.[12]
-
After incubation, add a cell viability reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature and measure the luminescence signal.[12]
-
Normalize the data to the controls and plot the percentage of cell viability against the logarithm of compound concentration to calculate the EC50 value.
In-Cell DeISGylation Assay
This assay assesses the inhibitor's ability to block PLpro's deISGylating activity inside host cells.
Objective: To confirm the on-target effect of the inhibitor on PLpro's DUB/deISGylase function in a cellular environment.
Materials:
-
HEK293T cells.
-
Expression plasmids for: SARS-CoV-2 PLpro, ISG15, and the ISGylation machinery components (E1: Ube1L, E2: UbcH8, E3: HERC5).[16]
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound.
-
Lysis buffer and reagents for Western blotting.
-
Antibodies against ISG15 and loading controls (e.g., Actin).
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding PLpro, ISG15, and the E1/E2/E3 enzymes. This reconstitutes the ISGylation process, leading to a smear of high-molecular-weight ISGylated proteins. The co-expressed PLpro will actively remove these modifications.
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of the test compound (e.g., GRL-0617).[7]
-
Incubate for an additional 24 hours.[7]
-
Lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an anti-ISG15 antibody.
-
Inhibition of PLpro will result in the reappearance of the high-molecular-weight smear of ISGylated proteins in a dose-dependent manner, as the inhibitor prevents their deconjugation by PLpro.
Experimental Workflow Visualization
The characterization of a novel PLpro inhibitor typically follows a structured workflow, from initial discovery to validation.
Caption: A typical experimental workflow for the discovery and validation of a PLpro inhibitor.
References
- 1. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Assay Systems for Profiling Deubiquitinating Activity | Semantic Scholar [semanticscholar.org]
- 8. Neutron-encoded diubiquitins to profile linkage selectivity of deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ecdc.europa.eu [ecdc.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. reframeDB [reframedb.org]
- 16. mdpi.com [mdpi.com]
In Silico Analysis of PLpro-IN-7's Engagement with Papain-like Protease: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral therapeutic development. This technical guide provides an in-depth overview of the in silico modeling of the binding of a representative inhibitor, herein referred to as Compound 7, to PLpro. While specific data for a molecule designated "PLpro-IN-7" is not available in the public domain, this guide leverages available data for Compound 7 and other well-characterized PLpro inhibitors to present a comprehensive methodology for computational analysis. This document details quantitative binding data, experimental protocols for key in silico techniques, and visual representations of the relevant biological pathways and computational workflows.
Quantitative Binding Data for PLpro Inhibitors
The affinity of an inhibitor for its target is a critical parameter in drug development. For Compound 7, the binding affinity has been experimentally determined using Surface Plasmon Resonance (SPR).[1] For a comparative perspective, quantitative data for other notable PLpro inhibitors are also presented.
| Inhibitor | Method | Affinity Metric | Value (μM) |
| Compound 7 | Surface Plasmon Resonance (SPR) | KD | 0.2[1] |
| GRL0617 | Enzyme Inhibition Assay | IC50 | 2.4[2] |
| GRL-0068S | Enzyme Inhibition Assay | IC50 | 0.29[3] |
| PF-07957472 (4) | Enzyme Inhibition Assay | Ki | 1.8[4] |
| Olmutinib | Enzyme Inhibition Assay | IC50 | 0.54 |
| Raloxifene | Enzyme Inhibition Assay | IC50 | 3.28 |
| Cetylpyridinium chloride | Enzyme Inhibition Assay | IC50 | 2.72 |
KD (Dissociation Constant): A measure of the binding affinity between a ligand and a protein. A smaller KD value indicates a stronger binding affinity. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocols for In Silico Modeling
The following sections outline the typical methodologies employed in the computational analysis of PLpro-inhibitor binding.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Objective: To predict the binding pose of an inhibitor within the PLpro active site and to estimate the binding affinity.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of PLpro from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor.
-
Assign appropriate atom types and charges.
-
Generate possible conformers of the ligand.
-
-
Docking Simulation:
-
Define the binding site on PLpro, typically based on the location of the catalytic triad (B1167595) (Cys111-His272-Asp286) or a known allosteric site.
-
Use a docking algorithm (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site.
-
Score the generated poses based on a scoring function that estimates the binding free energy.
-
-
Analysis:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and PLpro residues. For Compound 7, docking results indicated a hydrogen bond interaction with the Arg65 residue.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
Objective: To assess the stability of the predicted binding pose and to characterize the dynamic interactions between the inhibitor and PLpro.
Protocol:
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a force field (e.g., AMBER, CHARMM) to describe the interatomic forces.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the simulation for a desired length of time (e.g., 100 ns or more) to generate a trajectory of the complex's motion.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand over time.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor key intermolecular interactions (e.g., hydrogen bonds, salt bridges) throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Visualizations
PLpro Signaling Pathway Antagonism
PLpro plays a crucial role in dismantling the host's innate immune response by acting as a deubiquitinating (DUB) and deISGylating enzyme. This allows the virus to evade detection and clearance.
Caption: PLpro's antagonism of the innate immune signaling pathway.
In Silico Modeling Workflow for PLpro Inhibitors
The process of computationally evaluating a potential PLpro inhibitor follows a structured workflow.
Caption: A generalized workflow for in silico modeling of PLpro inhibitors.
Conclusion
The in silico modeling of inhibitors targeting SARS-CoV-2 PLpro is a powerful approach to accelerate drug discovery efforts. While specific data for "this compound" remains elusive, the analysis of Compound 7 and other inhibitors demonstrates a clear path for computational evaluation. The methodologies of molecular docking and molecular dynamics simulations, when used in concert, provide a detailed understanding of the molecular interactions, binding stability, and overall potential of a candidate inhibitor. The continued application of these computational techniques will be instrumental in the development of novel and effective antiviral therapies against SARS-CoV-2 and future coronavirus threats.
References
- 1. researchgate.net [researchgate.net]
- 2. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Inhibitor Binding to the Papain‐Like Protease of Human SARS Coronavirus: Mechanistic and Inhibitor Design Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PLpro-IN-7 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1][2] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins (nsps) necessary for forming the replicase complex.[3] Additionally, it exhibits deubiquitinating (DUB) and deISGylating activities, interfering with host antiviral signaling pathways. These crucial roles make PLpro a prime target for the development of antiviral therapeutics. This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the potency of inhibitors like PLpro-IN-7 against SARS-CoV-2 PLpro.
Signaling Pathway of PLpro in Viral Replication and Immune Evasion
The following diagram illustrates the dual functions of PLpro in the viral life cycle and its interference with the host immune system.
Caption: PLpro's role in viral polyprotein processing and host immune suppression.
This compound In Vitro Inhibition Assay
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the cleavage of a fluorogenic peptide substrate by recombinant PLpro.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| Recombinant SARS-CoV-2 PLpro | (Example) UBPBio | J7611 | -80°C |
| FRET Peptide Substrate | (Example) AMSBIO | 79995-2 | -20°C |
| Assay Buffer | (See composition below) | - | 4°C |
| This compound | (User defined) | - | -20°C |
| GRL-0617 (Positive Control) | (Example) MedChemExpress | HY-114418 | -20°C |
| DMSO, Molecular Biology Grade | (Example) Sigma-Aldrich | D8418 | Room Temp |
| 384-well Black Assay Plates | (Example) Corning | 3573 | Room Temp |
| Plate Reader (Fluorescence) | (User defined) | - | - |
Assay Buffer Composition: 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT. Prepare fresh or store at 4°C. Add DTT just before use.
Experimental Protocol
The following diagram provides a step-by-step workflow for the PLpro inhibition assay.
Caption: Workflow for the in vitro PLpro enzyme inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare similar dilutions for the positive control inhibitor, GRL-0617.
-
-
Assay Plate Setup:
-
Add 20 µL of the diluted this compound, GRL-0617, or assay buffer with 1% DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of PLpro enzyme at a concentration of 70 nM in assay buffer.
-
Add 20 µL of the PLpro enzyme solution to each well, except for the negative control wells (add 20 µL of assay buffer instead).
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the FRET peptide substrate at a concentration of 27 µM in assay buffer.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Data Analysis
-
Calculate Initial Velocity: Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize Data: Normalize the data by setting the average velocity of the positive control (no inhibitor) to 100% activity and the negative control (no enzyme) to 0% activity.
-
IC50 Determination: Plot the percentage of PLpro activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Representative Data
The following table presents example data for the inhibition of PLpro by a hypothetical inhibitor, this compound, and the known inhibitor GRL-0617.
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 5.5 ± 0.7 | 1.1 | 0.992 |
| GRL-0617 | 2.3 ± 0.4 | 1.0 | 0.995 |
Note: The data for this compound is hypothetical and for illustrative purposes only. The IC50 for GRL-0617 is based on published values.
Conclusion
This protocol provides a robust and reproducible method for evaluating the in vitro inhibitory activity of compounds against SARS-CoV-2 PLpro. The use of a FRET-based assay allows for high-throughput screening and detailed kinetic analysis, which are crucial steps in the early stages of drug discovery and development for novel antiviral agents targeting this essential coronavirus enzyme.
References
Application Notes and Protocols for Cell-Based Assays: Evaluating PLpro-IN-7 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1] PLpro is responsible for cleaving the viral polyprotein to release non-structural proteins essential for forming the replication and transcription complex.[2] Additionally, it acts as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 from host cell proteins, which interferes with the antiviral immune signaling pathways.[1][3] This dual function makes PLpro an attractive target for the development of antiviral therapeutics.[4] PLpro-IN-7 is a novel investigational inhibitor targeting this essential viral enzyme.
These application notes provide detailed protocols for cell-based assays to characterize the antiviral activity of this compound. The described methods will enable researchers to determine the compound's efficacy in a cellular context, a crucial step in the drug development pipeline.
Mechanism of Action of PLpro
PLpro plays a multifaceted role in the viral life cycle and in suppressing the host's immune response. A thorough understanding of these functions is essential for interpreting the results of cell-based assays for PLpro inhibitors.
-
Viral Polyprotein Processing: After the viral RNA enters the host cell, it is translated into large polyproteins (pp1a and pp1ab). PLpro, along with the main protease (Mpro), is responsible for cleaving these polyproteins into individual non-structural proteins (nsps). This process is vital for the assembly of the viral replication and transcription complex (RTC).
-
Immune Evasion: PLpro possesses deubiquitinating (DUB) and deISGylating activities. It can remove ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins. These modifications are crucial for signaling in the innate immune system, particularly the type I interferon response. By reversing these modifications, PLpro effectively dampens the host's antiviral defenses, allowing the virus to replicate more efficiently.
Inhibiting PLpro with a compound like this compound is expected to have a dual effect: directly inhibiting viral replication by preventing polyprotein processing and enhancing the host's innate immune response by preventing the removal of ubiquitin and ISG15.
Signaling Pathway of PLpro-Mediated Immune Evasion
The following diagram illustrates the signaling pathway affected by PLpro's DUB and deISGylating activity.
Caption: PLpro's dual role in viral replication and immune suppression.
Experimental Protocols
FlipGFP-Based Cell Reporter Assay for PLpro Activity
This assay provides a method for assessing the intracellular activity of PLpro inhibitors in a BSL-2 setting. The principle involves a reporter protein (FlipGFP) that fluoresces only after being cleaved by active PLpro.
Workflow Diagram:
Caption: Workflow for the FlipGFP-based PLpro inhibition assay.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well, clear-bottom black plate at a density of 2 x 10^4 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Transfection: Co-transfect the cells with a FlipGFP-based reporter plasmid and a PLpro expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Addition: After 6 hours of transfection, add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor like GRL0617.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Fluorescence Measurement: Measure the green fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 488 nm and 520 nm, respectively.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control (0% inhibition) and a background control (cells without PLpro expression, 100% inhibition). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
SARS-CoV-2 Antiviral Assay (CPE Reduction)
This assay evaluates the ability of this compound to protect cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection. This experiment must be conducted in a BSL-3 facility.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in viral growth medium (e.g., MEM with 2% FBS). Remove the culture medium from the cells and add the compound dilutions.
-
Viral Infection: Infect the cells with SARS-CoV-2 (e.g., USA-WA1/2020 strain) at a multiplicity of infection (MOI) of 0.01. Include a virus-only control and a no-virus control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CPE Assessment: After incubation, assess the cytopathic effect in each well using a microscope.
-
Cell Viability Measurement: Quantify cell viability using a reagent such as CellTiter-Glo.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of CPE reduction against the compound concentration.
Immunofluorescence Assay for Viral Protein Expression
This assay visually confirms the inhibition of viral replication by detecting the expression of a viral protein (e.g., Nucleocapsid protein) in infected cells.
Protocol:
-
Cell Culture and Infection: Seed Huh-7.5 cells on coverslips in a 24-well plate. Pre-treat the cells with this compound for 24 hours, then infect with SARS-CoV-2 at an MOI of 0.1.
-
Fixation and Permeabilization: At 24 hours post-infection, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block the cells with 5% bovine serum albumin (BSA) and then incubate with a primary antibody against the SARS-CoV-2 Nucleocapsid (N) protein. After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The reduction in the number of fluorescent cells in the inhibitor-treated wells compared to the virus control indicates antiviral activity.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, based on the expected performance of a potent PLpro inhibitor.
Table 1: In Vitro and Cell-Based PLpro Inhibition
| Compound | FlipGFP IC50 (µM) | Antiviral EC50 (µM) (Vero E6) | Cytotoxicity CC50 (µM) (Vero E6) | Selectivity Index (SI = CC50/EC50) |
| This compound | 5.2 | 8.5 | >100 | >11.8 |
| GRL0617 | 21.3 | 23.6 | >100 | >4.2 |
Table 2: Comparison of Antiviral Activity in Different Cell Lines
| Compound | EC50 (µM) in A549-hACE2 Cells | EC50 (µM) in Calu-3 Cells |
| This compound | 6.8 | 9.1 |
| GRL0617 | 27.6 | Not Reported |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the antiviral activity of the PLpro inhibitor, this compound. The combination of a mechanistic cell-based assay like the FlipGFP reporter assay and functional antiviral assays in different cell lines will provide a robust characterization of the compound's potency and selectivity. This information is critical for the further development of this compound as a potential therapeutic agent for COVID-19.
References
- 1. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Evaluating PLpro Inhibitors in a Murine Model of COVID-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune system.[1][2][3][4] This dual functionality makes it a compelling target for antiviral drug development.[2][5] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins essential for forming the replicase complex.[2][3][4][6] Additionally, it acts as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 modifications from host proteins, which in turn suppresses the host's antiviral immune response, including the type I interferon (IFN) pathway.[2][3][4][6][7]
These application notes provide a comprehensive guide for the preclinical evaluation of potent PLpro inhibitors in a murine model of COVID-19, using the well-characterized inhibitor PF-07957472 as a primary example. While a specific compound "PLpro-IN-7" is not identified in the literature, the protocols outlined here are broadly applicable to novel potent PLpro inhibitors.
Mechanism of Action of SARS-CoV-2 PLpro
SARS-CoV-2 PLpro has two main functions that contribute to viral pathogenesis:
-
Viral Polyprotein Processing: Along with the main protease (Mpro), PLpro is essential for cleaving the large viral polyproteins (pp1a and pp1ab) into individual, functional non-structural proteins (nsps). This process is a prerequisite for the assembly of the viral replication and transcription complex (RTC).
-
Immune Evasion: PLpro exhibits deubiquitinating (DUB) and deISGylating activities. It can remove ubiquitin and ISG15 (an interferon-stimulated gene product) from host proteins. This interference with post-translational modifications disrupts crucial signaling pathways involved in the innate immune response, such as the RIG-I/MAVS pathway, leading to a dampened type I interferon response and allowing the virus to replicate more efficiently.[2][3][4]
Inhibition of PLpro is therefore expected to have a dual antiviral effect: directly inhibiting viral replication by blocking polyprotein processing and enhancing the host's innate immune response to the infection.
Caption: Dual inhibition of SARS-CoV-2 PLpro by a hypothetical inhibitor "PLpro-IN-X".
Quantitative Data for a Representative PLpro Inhibitor: PF-07957472
The following tables summarize the in vitro and in vivo characteristics of PF-07957472, a potent, selective, and orally bioavailable SARS-CoV-2 PLpro inhibitor.[1][3][4][8][9][10]
Table 1: In Vitro Potency and Cellular Activity of PF-07957472
| Parameter | Value | Cell Line / Assay Condition |
| Biochemical Potency (Ki) | 857 nM | FRET-based substrate cleavage assay |
| Cellular Antiviral Activity (EC50) | 51.9 µM | Cytopathic Effect (CPE) in Vero E6 cells (+ P-glycoprotein inhibitor) |
Data sourced from multiple studies.[3][10]
Table 2: Pharmacokinetic Properties of PF-07957472 in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng*h/mL) | T1/2 (h) |
| Mouse | Oral | 10 | 1,570 | 6,340 | 2.5 |
| Rat | Oral | 10 | 2,360 | 12,300 | 3.8 |
| Dog | Oral | 3 | 1,100 | 7,100 | 4.9 |
Pharmacokinetic parameters are representative and may vary based on specific study conditions.
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Murine Model of COVID-19
This protocol describes a general workflow for assessing the in vivo antiviral efficacy of a PLpro inhibitor.
1. Animal Model and Virus Strain
-
Animal Model: K18-hACE2 transgenic mice are a commonly used model as they express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and developing severe disease that recapitulates aspects of human COVID-19.[11]
-
Virus Strain: A mouse-adapted strain of SARS-CoV-2 is often used to ensure robust infection and disease pathology in the murine model.
2. Experimental Groups
-
Group 1 (Vehicle Control): Infected mice receiving the vehicle solution used to formulate the PLpro inhibitor.
-
Group 2 (PLpro Inhibitor Treatment): Infected mice receiving the PLpro inhibitor at one or more dose levels.
-
Group 3 (Uninfected Control): Mice that are not infected but may receive the vehicle or inhibitor to assess drug toxicity.
3. Drug Administration
-
Formulation: The PLpro inhibitor should be formulated in a suitable vehicle for oral gavage (e.g., a suspension in 0.5% methylcellulose).
-
Dosing Regimen: Prophylactic or therapeutic regimens can be tested.
-
Prophylactic: Initiate treatment shortly before viral challenge.
-
Therapeutic: Initiate treatment at a specified time point after viral challenge (e.g., 4 or 12 hours post-infection).
-
-
Frequency: Dosing is typically performed once or twice daily for a period of 5-7 days.
4. Viral Challenge
-
Mice are anesthetized and intranasally inoculated with a predetermined infectious dose of the mouse-adapted SARS-CoV-2 strain.
5. Monitoring and Endpoints
-
Clinical Observations: Monitor body weight, clinical signs of disease (e.g., ruffled fur, hunched posture), and survival daily.
-
Viral Load Quantification (Day 5 post-infection):
-
Euthanize a subset of animals from each group.
-
Harvest lungs and other relevant tissues (e.g., brain, nasal turbinates).
-
Homogenize tissues and quantify viral RNA levels using RT-qPCR.
-
Determine infectious virus titers using a plaque assay or TCID50 assay on Vero E6 cells.
-
-
Lung Histopathology:
-
Collect lung tissue, fix in 10% neutral buffered formalin, and embed in paraffin.
-
Section the tissues and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess lung inflammation and damage.
-
-
Cytokine/Chemokine Analysis:
-
Measure levels of pro-inflammatory cytokines and chemokines in lung homogenates or plasma using multiplex immunoassays (e.g., Luminex) or ELISA.
-
Caption: Workflow for in vivo efficacy testing of a PLpro inhibitor.
Protocol 2: In Vitro PLpro Enzymatic Assay
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the biochemical potency of a PLpro inhibitor. A more detailed protocol can be found in the work by Freitas et al. (2020).[1]
1. Materials
-
Recombinant SARS-CoV-2 PLpro enzyme
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher)
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)
-
PLpro inhibitor compounds dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
2. Procedure
-
Prepare serial dilutions of the PLpro inhibitor in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the PLpro enzyme to the wells and incubate for a specified period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence signal over time using a plate reader. The cleavage of the substrate by PLpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
The dual mechanism of action of SARS-CoV-2 PLpro makes it a highly attractive target for the development of novel COVID-19 therapeutics. The protocols and data presented here provide a framework for the preclinical evaluation of potent PLpro inhibitors in a murine model. Successful demonstration of in vivo efficacy, as has been shown for compounds like PF-07957472, is a critical step in the development of new oral antivirals to combat the ongoing threat of COVID-19 and potential future coronavirus outbreaks.[1][2][3][8][12]
References
- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienft.com [scienft.com]
- 10. researchgate.net [researchgate.net]
- 11. Sunshine Biopharma’s PLpro inhibitor shows activity in SARS-CoV-2 | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel PLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins (nsps).[2] Additionally, it exhibits deubiquitinating (DUB) and deISGylating activities, interfering with host antiviral pathways.[1] These essential roles make PLpro a prime target for the development of novel antiviral therapeutics. High-throughput screening (HTS) assays are crucial for the rapid identification of small molecule inhibitors of PLpro, accelerating the drug discovery pipeline. This document provides detailed protocols and data for HTS of PLpro inhibitors, with a focus on compounds like the well-characterized GRL0617 and other recently identified inhibitors. It should be noted that a search for "PLpro-IN-7" did not yield any specific results in the reviewed literature, suggesting it may be a proprietary or less-documented compound.
Data Presentation: Potency of PLpro Inhibitors
The following table summarizes the in vitro potency (IC50) and cellular antiviral activity (EC50) of several known PLpro inhibitors. This data is essential for comparing the efficacy of newly discovered compounds.
| Compound Name | Target | IC50 (µM) | EC50 (µM) | Cell Line | Notes |
| GRL0617 | SARS-CoV PLpro | 0.6[3][4][5][6] | 14.5[3] | Vero E6 | A well-characterized noncovalent inhibitor.[3] |
| GRL0617 | SARS-CoV-2 PLpro | 0.8[4][5], 1.39[7], 2.1[8] | ~20[9] | Vero E6 | Also shows activity against SARS-CoV-2. |
| Jun9-72-2 | SARS-CoV-2 PLpro | 0.67[10][11][12] | 6.62[10][11][13] | Vero E6 | Potent inhibitor with good antiviral activity.[10][11] |
| Jun9-75-4 | SARS-CoV-2 PLpro | 0.62[11][14] | 7.88[13] | Vero E6 | Improved enzymatic inhibition compared to GRL0617.[11] |
| YM155 | SARS-CoV-2 PLpro | 2.47[7] | 0.17[7] | Vero E6 | Anticancer drug with potent antiviral activity.[7] |
| Cryptotanshinone | SARS-CoV-2 PLpro | 5.63[7][9] | 0.70[9] | Vero E6 | Active ingredient from a Chinese herbal medicine.[7][9] |
| Tanshinone I | SARS-CoV-2 PLpro | 2.21[7] | 2.26[15] | Vero E6 | Another active ingredient from Salvia miltiorrhiza.[7] |
| Tanshinone IIA | SARS-CoV-2 PLpro | 1.571[15] | - | - | A derivative of Tanshinone.[15] |
| Dihydrotanshinone I | SARS-CoV-2 PLpro | 0.5861[15] | 8[9] | - | A tanshinone derivative with antiviral activity.[9][15] |
Experimental Protocols
High-Throughput Screening for PLpro Inhibitors using a FRET-based Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for identifying and characterizing inhibitors of SARS-CoV-2 PLpro. The assay measures the cleavage of a fluorogenic peptide substrate containing the PLpro recognition sequence.[16][17]
Materials and Reagents:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
FRET peptide substrate (e.g., Z-RLRGG-AMC or a custom FRET-pair labeled peptide)[17]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100[17]
-
Compound library dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., GRL0617)
-
Negative Control (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 360/460 nm for AMC-based substrates)[16]
Protocol:
-
Compound Plating:
-
Dispense test compounds and controls into the 384-well plates. Typically, a final concentration of 10-20 µM is used for primary screening.
-
Include wells with a known inhibitor (positive control) and DMSO only (negative control).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a solution of recombinant PLpro in assay buffer to the desired final concentration (e.g., 50 nM).[17]
-
Dispense the enzyme solution into each well of the 384-well plate containing the test compounds.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the compounds to interact with the enzyme.[17]
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of the FRET peptide substrate in assay buffer to the desired final concentration (e.g., 100 µM).[17]
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths at regular intervals (e.g., every 2 minutes for 10 minutes) to monitor the reaction kinetics.[17]
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear phase of fluorescence increase) for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_no_inhibitor - Rate_blank))
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation and dose-response studies to determine their IC50 values.
-
Visualizations
PLpro Signaling Pathway and Inhibition
The following diagram illustrates the dual roles of PLpro in viral polyprotein processing and antagonizing the host's innate immune response, as well as the point of intervention for PLpro inhibitors.
Caption: PLpro's dual function in viral replication and immune evasion, and inhibitor action.
High-Throughput Screening Workflow for PLpro Inhibitors
This diagram outlines the key steps in a typical high-throughput screening campaign to identify novel PLpro inhibitors.
Caption: Workflow for high-throughput screening and validation of PLpro inhibitors.
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. embopress.org [embopress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
- 10. labproservices.com [labproservices.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tebubio.com [tebubio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Targeting SARS-CoV-2 Mpro and PLpro by Repurposing Clinically Approved Drugs [mdpi.com]
- 17. reframeDB [reframedb.org]
Application Notes and Protocols for PLpro-IN-7: A Tool for Studying the Role of Papain-like Protease in the Viral Lifecycle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PLpro-IN-7, a potent and selective covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a critical viral enzyme with a dual role in the viral lifecycle: it is essential for processing the viral polyprotein for replication and it aids in the evasion of the host's innate immune response.[1][2][3] By inhibiting PLpro, researchers can investigate its precise functions in viral replication and pathogenesis, making this compound a valuable tool for basic research and antiviral drug development.[4][5]
Introduction to this compound
This compound, also known as SARS-CoV-2 PLpro inhibitor 7, is a covalent inhibitor that demonstrates high potency and selectivity for the papain-like protease of SARS-CoV-2.[1] Its mechanism of action involves the inhibition of PLpro's enzymatic activity, which includes cleavage of the viral polyprotein, as well as its deubiquitinating (DUB) and deISGylating activities that interfere with the host's immune response.[1][6] This inhibitor has been shown to be effective in cell-based assays, reducing viral replication without significant cytotoxicity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Substrate | IC50 (nM) |
| PLpro Enzymatic Assay | Peptide | 94 |
| PLpro Deubiquitinase Assay | Ubiquitin-rhodamine | 76 |
| PLpro DeISGylase Assay | ISG15 | 39 |
Data sourced from ProbeChem product information.[1]
Table 2: Cell-Based Antiviral Activity of this compound
| Cell Line | Virus | Endpoint | EC50 (µM) |
| Vero E6 | SARS-CoV-2 | Viral Replication | 1.1 |
Data sourced from ProbeChem product information.[1]
Signaling Pathways and Experimental Workflows
PLpro's Role in the Viral Lifecycle and Immune Evasion
PLpro is a non-structural protein (nsp3) of SARS-CoV-2 that plays a pivotal role in two major processes: viral polyprotein processing and antagonism of the host's innate immune response.[6][7] The following diagram illustrates the dual functions of PLpro and the inhibitory action of this compound.
Caption: PLpro's dual function and inhibition by this compound.
General Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for characterizing the inhibitory activity of this compound.
References
- 1. SARS-CoV-2 PLpro inhibitor 7 | PLpro inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of PLpro-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experimental studies to evaluate the efficacy of PLpro-IN-7, a potent inhibitor of the Papain-like protease (PLpro). The protocols detailed below are essential for characterizing the inhibitor's biochemical and cellular activity, which are critical steps in the drug development pipeline.
Introduction to PLpro and its Inhibition
The Papain-like protease (PLpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2.[1][2][3] It plays a dual role: firstly, it is essential for processing the viral polyprotein to generate functional non-structural proteins required for viral replication.[2][4][5] Secondly, it aids the virus in evading the host's innate immune response by removing ubiquitin and ISG15 from host cell proteins.[2][3][4][5] This multifaceted role makes PLpro an attractive target for antiviral drug development.[2][3][4] this compound is a small molecule inhibitor designed to block the enzymatic activity of PLpro, thereby inhibiting viral replication and potentially restoring the host's immune response.
Data Presentation: Efficacy and Cytotoxicity Profile of this compound
The following tables summarize the key quantitative data that should be generated from the experimental protocols described below. This structured presentation allows for a clear and concise comparison of the inhibitor's potency and safety profile.
Table 1: In Vitro Enzymatic Inhibition of PLpro by this compound
| Parameter | Substrate | Value (nM) |
| IC₅₀ | Fluorogenic Peptide Substrate | 94[6] |
| Ubiquitin-rhodamine | 76[6] | |
| ISG15 Substrate | 39[6] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzymatic activity of PLpro by 50%.
Table 2: Antiviral Efficacy and Cytotoxicity of this compound in Cell Culture
| Cell Line | Parameter | Value (µM) |
| Vero E6 | EC₅₀ | 1.1[6] |
| CC₅₀ | > Highest concentration tested[6] | |
| Selectivity Index (SI) | > (CC₅₀ / EC₅₀) |
EC₅₀ (Half-maximal effective concentration) is the concentration of the inhibitor that reduces viral replication by 50% in a cell-based assay. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the inhibitor that causes a 50% reduction in cell viability. SI (Selectivity Index) is a measure of the inhibitor's therapeutic window. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible, ensuring high-quality data generation.
PLpro Enzymatic Activity Assay (FRET-based)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PLpro using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant PLpro enzyme
-
FRET-based PLpro substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
This compound
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant PLpro enzyme (final concentration ~20-50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 8 µL of the FRET substrate (final concentration ~10-20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~340-360 nm, Emission: ~460-480 nm) every minute for 30-60 minutes using a fluorescence plate reader.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell-Based Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay determines the efficacy of this compound in inhibiting viral replication within a cellular environment by measuring the reduction of the virus-induced cytopathic effect (CPE).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 (or other relevant virus)
-
This compound
-
DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Neutral Red)
-
Plate reader (Luminometer or Spectrophotometer)
Protocol:
-
Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
On the day of the experiment, remove the growth medium from the cells.
-
Add the diluted this compound or medium with DMSO (vehicle control) to the wells.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected cells as a control.
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent protection for each concentration of this compound relative to the virus and cell controls.
-
Determine the EC₅₀ value by fitting the dose-response curve.
Cytotoxicity Assay
This assay evaluates the toxicity of this compound on host cells to determine the CC₅₀ value.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
This compound
-
DMSO
-
96-well clear-bottom plates
-
Cell viability reagent
-
Plate reader
Protocol:
-
Seed Vero E6 cells in 96-well plates as for the antiviral assay.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the diluted this compound or medium with DMSO (vehicle control) to the wells.
-
Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Assess cell viability using the same reagent as in the antiviral assay.
-
Measure the signal using a plate reader.
-
Calculate the percent cytotoxicity for each concentration of this compound relative to the cell control.
-
Determine the CC₅₀ value by fitting the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound.
Caption: Mechanism of PLpro action and inhibition by this compound.
Caption: Overall experimental workflow for this compound efficacy evaluation.
Caption: Logical relationship between key efficacy and safety parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The Role of Papain-Like Protease (Plpro) Domain of Nsp3 in Coronavirus Replication and Evasion of Host Immunity – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. SARS-CoV-2 PLpro inhibitor 7 | PLpro inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Measuring PLpro Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication and a key modulator of the host immune response.[1][2][3][4] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins essential for the viral replication machinery.[5] Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, interfering with the host's innate immune signaling pathways, thereby facilitating viral immune evasion. These dual functions make PLpro a prime target for the development of antiviral therapeutics.
A critical step in the development of PLpro inhibitors is the demonstration of target engagement in a cellular context. Confirming that a compound binds to and inhibits PLpro within intact cells is essential for validating its mechanism of action and for correlating target binding with antiviral activity. This document provides detailed application notes and protocols for several key techniques used to measure PLpro target engagement in cells. While a specific inhibitor, PLpro-IN-7, is used as an illustrative example, the methodologies described are broadly applicable to other PLpro inhibitors.
Signaling Pathway of PLpro in the Viral Life Cycle and Host Immune Evasion
PLpro plays a central role in two critical processes: viral polyprotein processing and antagonism of the host innate immune response. Understanding these pathways is crucial for designing and interpreting target engagement studies.
Caption: PLpro's roles in viral replication and immune suppression.
Key Techniques for Measuring Cellular Target Engagement
Several orthogonal assays can be employed to confirm and quantify the interaction of inhibitors with PLpro in a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to monitor drug-target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of an inhibitor like this compound to PLpro will increase its stability, leading to a higher melting temperature.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for PLpro
-
Cell Culture:
-
Seed cells (e.g., HEK293T transfected with a PLpro-expressing plasmid or a relevant cell line infected with the virus) in sufficient quantity for the experiment.
-
-
Compound Treatment:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with various concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Transfer the treated cell suspensions to PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a mild lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble PLpro:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PLpro in each sample by Western blotting using a specific anti-PLpro antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each band to the intensity of the unheated control.
-
Plot the normalized intensity as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Data Presentation:
| Compound | Concentration (µM) | ΔTm (°C) |
| This compound | 1 | 2.5 |
| This compound | 10 | 5.1 |
| GRL0617 | 10 | 3.5 |
Note: Data are illustrative.
FlipGFP-Based Reporter Assay
This cell-based assay provides a quantitative measure of intracellular PLpro activity. The assay utilizes a reporter construct where a green fluorescent protein (GFP) is "split" by a PLpro cleavage sequence. In the absence of PLpro activity, the GFP is non-fluorescent. When active PLpro is present, it cleaves the sequence, allowing the GFP to refold and become fluorescent. An effective inhibitor will prevent this cleavage, resulting in a decrease in fluorescence.
Experimental Workflow:
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. SARS‐CoV‐2 Papain‐Like Protease: Structure, Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and challenges in targeting the SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Topic: Antiviral Spectrum of PLpro Inhibitors Against Different Coronaviruses
Audience: Researchers, scientists, and drug development professionals.
Note: As of December 2025, "PLpro-IN-7" is not a publicly documented inhibitor of coronavirus papain-like protease (PLpro). Therefore, these application notes and protocols are based on the well-characterized, non-covalent PLpro inhibitor, GRL0617 , which serves as a representative compound for this class of antivirals. The methodologies and expected outcomes described herein are applicable to the evaluation of novel PLpro inhibitors with similar mechanisms of action.
Introduction
Coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2, are causative agents of severe respiratory illnesses. The papain-like protease (PLpro) is a crucial enzyme for coronaviral replication, responsible for cleaving the viral polyprotein to generate functional non-structural proteins.[1] Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, which helps the virus evade the host's innate immune response.[2][3] These essential functions make PLpro an attractive target for the development of antiviral therapeutics.
GRL0617 is a naphthalene-based, non-covalent inhibitor of PLpro that has demonstrated activity against both SARS-CoV and SARS-CoV-2.[4][5] It acts as a competitive inhibitor, binding to the active site of PLpro and preventing it from processing its substrates. These notes provide an overview of the antiviral spectrum of GRL0617 and detailed protocols for its characterization.
Data Presentation: Antiviral Spectrum of GRL0617
The following tables summarize the in vitro inhibitory and antiviral activities of GRL0617 against different coronaviruses.
Table 1: In Vitro Enzymatic Inhibition of Coronavirus PLpro by GRL0617
| Coronavirus | PLpro IC50 (µM) | Assay Type | Reference |
| SARS-CoV-2 | 1.8 - 2.3 | FRET-based | |
| SARS-CoV | ~2.1 | FRET-based | |
| MERS-CoV | Inactive | FRET-based | |
| HCoV-229E | Inactive | FRET-based | |
| HCoV-OC43 | Inactive | FRET-based |
Table 2: Cell-Based Antiviral Activity of GRL0617
| Virus | Cell Line | EC50 (µM) | Assay Type | Reference |
| SARS-CoV-2 | Vero E6 | 23.64 - 68.2 | CPE Reduction | |
| SARS-CoV-2 | Caco2-hACE2 | 19.96 | CPE Reduction | |
| SARS-CoV | Vero | ~14.5 | Plaque Reduction |
IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. EC50 (Half-maximal effective concentration) is the concentration of the drug that gives half-maximal response. CPE (Cytopathic effect) refers to structural changes in host cells that are caused by viral invasion.
Experimental Protocols
PLpro Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of a PLpro inhibitor.
Materials:
-
Recombinant coronavirus PLpro (e.g., SARS-CoV-2 PLpro)
-
FRET-based peptide substrate (e.g., Dabcyl-KTLKGGAPTKVTE-EDANS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.1 mM EDTA, 1 mM TCEP
-
Test compound (e.g., GRL0617) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 20 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of recombinant PLpro (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate (final concentration ~50 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cell-Based Antiviral Assay (CPE Reduction)
This protocol is used to determine the EC50 of an antiviral compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
Vero E6 or Caco2-hACE2 cells
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., DMEM with 2% FBS)
-
Coronavirus stock (e.g., SARS-CoV-2)
-
Test compound (e.g., GRL0617)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet
-
Luminometer or microplate reader
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 104 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in Infection Medium.
-
Remove the growth medium from the cells and add 100 µL of the diluted compound.
-
Add 100 µL of virus diluted in Infection Medium to achieve a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-only controls.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, measuring luminescence. Alternatively, stain with 0.4% crystal violet, solubilize the stain, and measure absorbance at 570 nm.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the EC50 value. A cytotoxicity assay (CC50) should be run in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Deubiquitinating activity of SARS-CoV-2 papain-like protease does not influence virus replication or innate immune responses in vivo | PLOS Pathogens [journals.plos.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of PLpro Inhibitors in Studying Host-Pathogen Interactions: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Papain-like protease (PLpro) inhibitors in studying host-pathogen interactions, with a focus on coronaviruses like SARS-CoV-2. Given the absence of a widely recognized inhibitor named "PLpro-IN-7" in the scientific literature, this guide will utilize the well-characterized, non-covalent PLpro inhibitor GRL-0617 as a representative example to illustrate the principles and methodologies.
Introduction
Papain-like protease (PLpro) is a crucial enzyme for many viruses, including SARS-CoV-2, playing a dual role in both viral replication and the suppression of the host's innate immune response.[1][2][3] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins essential for viral replication.[4][5] Additionally, it acts as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 modifications from host proteins. This activity disrupts critical host signaling pathways involved in antiviral defense, such as the type I interferon (IFN) response, thereby aiding the virus in evading immune detection.[3][6][7]
PLpro inhibitors are small molecules that block the enzymatic activity of PLpro. By doing so, they not only inhibit viral replication but also restore the host's innate immune signaling, making them valuable tools for studying host-pathogen interactions and potential therapeutic agents.[8] This document will detail the application of GRL-0617 as a model PLpro inhibitor.
Data Presentation: In Vitro Efficacy of GRL-0617
The following table summarizes the quantitative data for the inhibitory activity of GRL-0617 against SARS-CoV-2 PLpro and its antiviral efficacy in cell culture.
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.6 μM | in vitro PLpro activity assay | [9] |
| EC50 | 51.9 μM | Viral cytopathic effect (CPE) in Vero E6 cells | [1] |
| Ki | 857 nM | Fluorescence resonance energy transfer (FRET)-based substrate cleavage assay | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PLpro-mediated Immune Evasion
The following diagram illustrates how viral PLpro interferes with the host's innate immune signaling pathways, and how PLpro inhibitors can counteract this effect.
Caption: PLpro-mediated immune evasion and its inhibition.
Experimental Workflow for Assessing PLpro Inhibitor Efficacy
This diagram outlines a typical workflow for evaluating the efficacy of a PLpro inhibitor like GRL-0617, from initial biochemical assays to cell-based antiviral activity assessment.
Caption: Workflow for evaluating PLpro inhibitors.
Experimental Protocols
In Vitro PLpro Inhibition Assay (Fluorescence-based)
This protocol is adapted from established methods for measuring PLpro activity and its inhibition.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of GRL-0617 against recombinant PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
GRL-0617 (or other test inhibitor) dissolved in DMSO
-
DMSO (as a negative control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of GRL-0617 in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add 20 µL of assay buffer to all wells.
-
Add 1 µL of the GRL-0617 serial dilutions to the test wells.
-
Add 1 µL of DMSO to the control wells (no inhibitor and 100% inhibition controls).
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant PLpro in assay buffer (e.g., final concentration of 25 nM).
-
Add 20 µL of the PLpro solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to these wells instead.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., final concentration of 25 µM).
-
Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Antiviral Cytopathic Effect (CPE) Assay
This protocol outlines a method to assess the ability of GRL-0617 to protect cells from virus-induced cell death.[12]
Objective: To determine the half-maximal effective concentration (EC50) of GRL-0617 in a cell-based antiviral assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
SARS-CoV-2 (or other target virus)
-
GRL-0617 dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well clear-bottom, white-walled plates
-
BSL-3 facility and appropriate personal protective equipment (PPE)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 104 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of GRL-0617 in cell culture medium.
-
Infection and Treatment:
-
Remove the old medium from the cell plates.
-
Add the serially diluted GRL-0617 to the appropriate wells. Include wells with medium and DMSO as virus controls.
-
In a BSL-3 facility, add SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to all wells except the uninfected cell control wells.
-
Incubate the plates at 37°C, 5% CO2 for 72 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the uninfected cell controls (100% viability) and the virus-infected controls (0% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Western Blot for Host Protein Ubiquitination/ISGylation
Objective: To qualitatively or semi-quantitatively assess the effect of PLpro inhibition on the ubiquitination and/or ISGylation status of host proteins.
Materials:
-
293T cells
-
Plasmids encoding viral PLpro
-
Transfection reagent
-
GRL-0617
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Ubiquitin, ISG15, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Transfection:
-
Seed 293T cells in 6-well plates.
-
Transfect the cells with a plasmid expressing the viral PLpro or an empty vector control.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with GRL-0617 at a desired concentration (e.g., 2x EC50) or DMSO for 24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Ubiquitin or ISG15 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Observe the changes in the high molecular weight smears, which represent poly-ubiquitinated or poly-ISGylated proteins. A decrease in these smears in PLpro-expressing cells and a restoration upon GRL-0617 treatment indicates successful inhibition of PLpro's DUB/deISGylase activity.
-
Conclusion
PLpro inhibitors, exemplified by GRL-0617, are indispensable tools for dissecting the complex interplay between viruses and their hosts. By inhibiting PLpro, researchers can not only probe the role of this enzyme in viral replication but also investigate its impact on host innate immunity. The protocols and data presented here provide a framework for utilizing these inhibitors to advance our understanding of viral pathogenesis and to accelerate the development of novel antiviral therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel allosteric sites of SARS-CoV-2 papain-like protease (PLpro) for the development of COVID-19 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting SARS-CoV-2 Mpro and PLpro by Repurposing Clinically Approved Drugs [mdpi.com]
- 12. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Assessing the Cytotoxicity of PLpro-IN-7
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
The Papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, as it is involved in processing the viral polyprotein.[1][2] PLpro also plays a role in suppressing the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins.[3][4] These functions make PLpro a compelling target for the development of antiviral therapeutics.[2] PLpro-IN-7 is a novel small molecule inhibitor designed to target the catalytic activity of PLpro. Assessing the cytotoxicity of this compound is a critical step in the preclinical development process to ensure that its therapeutic effects are not outweighed by toxicity to host cells.
This document provides detailed protocols for evaluating the cytotoxicity of this compound in cell-based assays. The described methods are standard in the field for assessing the impact of small molecule inhibitors on cell viability and proliferation.
Data Presentation
Effective evaluation of a compound's cytotoxicity involves determining key parameters such as the half-maximal cytotoxic concentration (CC50). This data is typically generated from dose-response curves. Below is an example of how to summarize such quantitative data.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| HEK293T | MTT | 48 | > 100 |
| Vero E6 | CellTiter-Glo® | 72 | 85.4 |
| A549 | LDH Release | 48 | > 100 |
| HepG2 | Real-Time Glo | 72 | 92.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be robust and reproducible for the assessment of small molecule inhibitor cytotoxicity.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle (DMSO) only controls. d. Incubate the plate for 48-72 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the cell viability against the log concentration of this compound and determine the CC50 value using non-linear regression analysis.
Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
Materials:
-
A549 cells (or other cell line of interest)
-
Culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).
-
LDH Assay: a. After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Prepare a positive control by adding a lysis buffer (provided in the kit) to some control wells 45 minutes before the assay. c. Add 50 µL of the LDH reaction mixture to each well. d. Incubate for 30 minutes at room temperature, protected from light. e. Add 50 µL of the stop solution to each well. f. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100. b. Determine the CC50 value from the dose-response curve.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified overview of PLpro's dual functions and inhibition.
References
- 1. embopress.org [embopress.org]
- 2. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 3. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PLpro-IN-7 cell permeability problems
Welcome to the technical support center for PLpro-IN-7, a potent and selective covalent inhibitor of SARS-CoV-2 papain-like protease (PLpro). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to the cell permeability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as SARS-CoV-2 PLpro inhibitor 7, is a small molecule inhibitor that covalently binds to the PLpro enzyme of SARS-CoV-2.[1] It has demonstrated potent inhibition of PLpro's enzymatic activity and antiviral effects in cell-based assays.[1]
Q2: I am observing lower than expected efficacy of this compound in my cell-based assay. Could this be a cell permeability issue?
Yes, a discrepancy between high enzymatic potency (in vitro) and lower cellular efficacy (in cellulo) is often indicative of poor cell permeability. Several factors can contribute to this, including the compound's physicochemical properties and potential interactions with cellular efflux pumps.
Q3: What are the key physicochemical properties of this compound?
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Catalog No. | PC-49191 | [1] |
| Molecular Weight | 473.529 | [1] |
| Formula | C27H27N3O5 | [1] |
| IC50 (PLpro) | 94 nM | |
| EC50 (Vero E6 cells) | 1.1 µM | |
| Mechanism of Action | Covalent Inhibitor |
Q4: How can I experimentally assess the cell permeability of this compound?
Two common in vitro assays to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 bidirectional permeability assay. PAMPA assesses passive diffusion, while the Caco-2 assay can also identify active transport processes like efflux.
Troubleshooting Guide
This section provides guidance on how to troubleshoot specific issues related to this compound's performance in cell-based experiments.
Issue 1: High IC50 in biochemical assays but weak EC50 in cellular assays.
This is a classic indicator of poor cell permeability or rapid efflux.
Troubleshooting Workflow:
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of PLpro-IN-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, characterizing, and mitigating potential off-target effects of PLpro-IN-7, a potent inhibitor of the Papain-like protease (PLpro) of SARS-CoV-2. The following resources are designed to address common questions and troubleshooting scenarios encountered during preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of this compound?
A1: this compound is designed to inhibit the deubiquitinating (DUB) and deISGylating activity of SARS-CoV-2 PLpro, which is essential for viral replication and evasion of the host immune response.[1][2][3] The on-target effect is the disruption of the viral lifecycle. However, due to structural similarities with human deubiquitinases, there is a potential for off-target binding to host DUBs, which could lead to unintended cellular consequences.[4][5] It is crucial to experimentally validate the selectivity of this compound.
Q2: What are the initial signs of potential off-target effects in my cell-based assays?
A2: Common indicators that you may be observing off-target effects include:
-
Inconsistent phenotypes: Observing a cellular effect that is not consistent with the known function of PLpro.
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from or absent with genetic knockdown (e.g., siRNA or CRISPR) of a host factor presumed to be downstream of PLpro activity.[6][7]
-
High cytotoxicity at effective concentrations: If the concentration of this compound required for antiviral efficacy is close to the concentration that causes significant cell death, this may suggest off-target toxicity.[6][7]
-
Lack of a clear dose-response relationship: An unusual dose-response curve for the desired phenotype may indicate the involvement of multiple targets.
Q3: How can I confirm that this compound is engaging its intended target in cells?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[6] This method measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of PLpro in the presence of this compound indicates direct binding.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Efficacious Concentrations
Possible Cause: Off-target effects are a likely cause of cytotoxicity that is not attributable to the on-target inhibition of PLpro.[6][7]
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response experiment to quantify both the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound. A low selectivity index (SI = CC50/EC50) suggests a narrow therapeutic window, possibly due to off-target effects.
-
Employ Orthogonal Controls:
-
Use a structurally unrelated PLpro inhibitor to see if it recapitulates the antiviral phenotype without the same degree of toxicity.
-
Synthesize or obtain an inactive analog of this compound. This compound should be structurally similar but unable to bind to PLpro. If the inactive analog still causes cytotoxicity, the toxicity is likely due to off-target effects or the chemical scaffold itself.[6]
-
-
Proteome-wide Off-Target Profiling: Utilize unbiased techniques such as chemical proteomics to identify the cellular proteins that this compound interacts with.
Issue 2: Discrepancy Between Pharmacological and Genetic Approaches
Possible Cause: The observed phenotype with this compound may be due to the inhibition of an off-target protein, not PLpro.
Troubleshooting Steps:
-
Validate Genetic Knockdown/Knockout: Ensure that your genetic perturbation (e.g., siRNA, CRISPR) is efficiently reducing the expression of the intended host target.[6][7]
-
Rescue Experiment: In a system where a host factor is knocked out, attempt to "rescue" the phenotype by expressing a variant of the host factor that is resistant to this compound inhibition. If the phenotype is not rescued, it suggests the effect of this compound is independent of that host factor.
-
Consider Enzyme Scaffolding Functions: Remember that small molecule inhibitors might induce different phenotypes than genetic knockdown, as the inhibitor-bound protein may have altered interactions or localization, whereas genetic knockdown removes the protein entirely.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Description |
| PLpro IC50 | 50 nM | Concentration of this compound required to inhibit 50% of PLpro enzymatic activity in a biochemical assay. |
| Antiviral EC50 | 200 nM | Concentration of this compound required to inhibit 50% of viral replication in a cell-based assay. |
| Cytotoxicity CC50 | 20 µM | Concentration of this compound that causes 50% reduction in cell viability. |
| Selectivity Index (SI) | 100 | Ratio of CC50 to EC50, indicating the therapeutic window. |
Table 2: Off-Target Profiling of this compound (Hypothetical Data)
| Off-Target Protein | Family | IC50 (µM) | Potential Implication |
| USP14 | Deubiquitinase | 5 µM | Potential for disruption of proteasome function. |
| Kinase X | Serine/Threonine Kinase | 10 µM | Could affect unrelated signaling pathways. |
| Ion Channel Y | Ion Channel | > 50 µM | Unlikely to be a significant off-target at therapeutic concentrations. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with PLpro in intact cells.
Methodology:
-
Cell Treatment: Treat cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of PLpro by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble PLpro as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.[7]
Protocol 2: Kinase Profiling
Objective: To assess the selectivity of this compound against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a series of dilutions.
-
Assay: Utilize a commercial kinase profiling service or an in-house platform. Typically, this involves incubating the recombinant kinases with their specific substrates, ATP, and this compound at various concentrations.
-
Detection: Measure kinase activity, often through the quantification of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 value for any kinases that show significant inhibition.[6]
Visualizations
Caption: Troubleshooting workflow for investigating and mitigating off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the In Vivo Efficacy of PLpro Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with papain-like protease (PLpro) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with novel PLpro inhibitors, such as PLpro-IN-7. Our goal is to help you enhance the efficacy and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: My PLpro inhibitor, this compound, shows excellent potency in vitro but has poor efficacy in my animal model. What are the likely causes?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. The primary reasons often relate to the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Key factors include:
-
Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream after administration. This is often due to low aqueous solubility or poor permeability across biological membranes.[1][2]
-
Rapid Metabolism: The inhibitor might be quickly broken down by metabolic enzymes, primarily in the liver, leading to low systemic exposure.[3]
-
High Plasma Protein Binding: If the compound binds extensively to plasma proteins, the concentration of the free, active drug at the target site may be insufficient.
-
Inefficient Distribution to Target Tissues: The inhibitor may not effectively reach the tissues where the viral replication is occurring.
-
Efflux by Transporters: The compound could be actively pumped out of cells by efflux transporters like P-glycoprotein (P-gp).[4]
Q2: How can I determine if poor solubility is the main issue for my PLpro inhibitor's low in vivo efficacy?
A2: Several experimental approaches can help you assess the solubility of your compound:
-
Aqueous Solubility Test: Determine the solubility of this compound in physiological buffers (e.g., PBS at pH 7.4). Low solubility (typically <10 µM) is a strong indicator of potential bioavailability problems.
-
Solvent Dissolution Test: Assess the solubility in various organic solvents and co-solvent systems. This can help in developing a suitable formulation for in vivo studies.[5]
-
Biopharmaceutical Classification System (BCS): If you have permeability data, you can classify your compound using the BCS. Poorly soluble and poorly permeable compounds (BCS Class IV) are particularly challenging to formulate for oral administration.
Q3: What are the initial steps to take if I suspect metabolic instability is limiting the in vivo efficacy of this compound?
A3: To investigate metabolic instability, you can perform the following in vitro assays:
-
Microsomal Stability Assay: Incubate your compound with liver microsomes (from the animal species used in your in vivo studies) to measure its metabolic half-life. Rapid degradation suggests that metabolism is a significant clearance pathway.
-
Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability, as it includes both phase I and phase II metabolic enzymes present in intact liver cells.
-
Metabolite Identification Studies: Using techniques like mass spectrometry, you can identify the major metabolites of your compound. This information can guide medicinal chemistry efforts to block the metabolic "hotspots."
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Due to Poor Solubility
If you have determined that your PLpro inhibitor has low aqueous solubility, the following strategies can be employed to improve its oral bioavailability.
Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for addressing low in vivo efficacy due to poor solubility.
Q: How can I improve the solubility and dissolution rate of this compound?
A: Several formulation strategies can enhance the solubility and dissolution of poorly water-soluble drugs. The choice of strategy will depend on the physicochemical properties of your compound.
| Formulation Strategy | Description | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Decreasing the particle size to the nanometer range (nanosuspension) increases the surface area for dissolution. | Broadly applicable, can significantly improve dissolution rate. | Can be prone to particle aggregation, requiring stabilizers. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form. | Can lead to a significant increase in apparent solubility and dissolution. | The amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS). | Enhances solubility and can improve absorption via lymphatic pathways. | May have limitations in drug loading capacity. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386), forming a more soluble inclusion complex. | Rapidly increases solubility and dissolution. | The amount of cyclodextrin required can be high, potentially leading to toxicity. |
Issue 2: Rapid In Vivo Clearance Due to Metabolic Instability
If in vitro metabolism assays indicate that this compound is rapidly cleared, the following approaches can be considered.
Troubleshooting Workflow for Metabolic Instability
Caption: Troubleshooting workflow for addressing low in vivo efficacy due to rapid metabolism.
Q: How can I protect my PLpro inhibitor from rapid metabolism?
A: Several strategies can be employed to reduce the metabolic clearance of your compound.
| Strategy | Description | Key Considerations |
| Medicinal Chemistry Modification | Modify the chemical structure of the inhibitor to block metabolic "hotspots." This can involve replacing metabolically labile groups with more stable ones. | Requires significant synthetic chemistry effort and may alter the compound's potency and selectivity. |
| Prodrug Approach | A bioreversible derivative of the drug is created that is inactive but is converted to the active form in vivo. The prodrug moiety can protect the active drug from metabolism. | The rate of conversion to the active drug must be optimized. |
| Co-administration with a Metabolic Inhibitor | Administer the PLpro inhibitor along with a compound that inhibits the activity of the primary metabolizing enzymes (e.g., CYP3A4 inhibitors like ritonavir). | Requires careful consideration of potential drug-drug interactions. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To prepare a nanosuspension of a poorly soluble PLpro inhibitor to improve its dissolution rate and bioavailability.
Materials:
-
This compound (or other poorly soluble inhibitor)
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare a suspension of the PLpro inhibitor in an aqueous solution containing the stabilizer. A typical starting concentration is 1-5% (w/v) for the drug and 0.5-2% (w/v) for the stabilizer.
-
Add the milling media to the suspension. The volume of the milling media should be approximately 50-70% of the total volume.
-
Place the milling chamber in the high-energy mill.
-
Mill the suspension at a high speed for a specified duration (e.g., 2-24 hours). The optimal milling time should be determined empirically.
-
After milling, separate the nanosuspension from the milling media by centrifugation at a low speed or by using a sieve.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Assess the dissolution profile of the nanosuspension compared to the unmilled drug powder.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a PLpro inhibitor in the presence of liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from the relevant species, e.g., mouse, human)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the PLpro inhibitor in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Signaling Pathway and Mechanism of Action
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing Potential Resistance to PLpro-IN-7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with PLpro-IN-7, a covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).
Troubleshooting Guide
This guide is designed to help researchers identify and understand potential reasons for reduced efficacy of this compound in experimental settings.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Reduced inhibition of PLpro enzymatic activity in biochemical assays. | 1. Mutation in the PLpro active site: A mutation at or near the catalytic cysteine (Cys111) could interfere with the covalent bond formation by this compound. 2. Mutation affecting inhibitor binding: While this compound is a covalent inhibitor, initial non-covalent binding is crucial. Mutations in residues that stabilize this initial interaction, such as Trp106, could reduce binding affinity and subsequent covalent modification. | 1. Sequence the PLpro gene: Determine if any mutations are present in the enzyme used in the assay. 2. Perform kinetic analysis: Characterize the inhibition kinetics (k_inact/K_I) of this compound against the wild-type and any identified mutant enzymes to quantify the impact of the mutation on inhibitor potency. 3. Structural modeling: Use computational modeling to predict how identified mutations might alter the binding pocket and affect the interaction with this compound. |
| Decreased antiviral activity in cell-based assays (e.g., higher EC50). | 1. Emergence of resistant viral variants: Prolonged exposure to the inhibitor can select for viral populations with mutations in the PLpro-encoding region of the genome. 2. Mutations in the BL2 loop and groove: Although this compound is a covalent inhibitor, mutations in the flexible BL2 loop (residues E167, Y268, Q269) have been shown to confer resistance to non-covalent inhibitors and could potentially impact the binding of covalent inhibitors.[1][2][3] 3. Altered cellular environment: Changes in the host cell metabolic state or expression of efflux pumps could potentially reduce the intracellular concentration of the inhibitor. | 1. Viral sequencing: Sequence the viral genome from resistant cell cultures to identify mutations in the nsp3 gene (which encodes PLpro). 2. Plaque reduction assay: Perform plaque assays with isolated resistant viral clones to confirm the resistance phenotype. 3. Generate and test mutant enzymes: Use site-directed mutagenesis to introduce identified mutations into recombinant PLpro and assess the inhibitory activity of this compound in biochemical assays. 4. Cross-resistance studies: Test the activity of other PLpro inhibitors with different scaffolds to determine if the resistance is specific to this compound.[2] |
| Inconsistent results between biochemical and cell-based assays. | 1. Compound stability and metabolism: this compound may be unstable or rapidly metabolized in the cellular environment, leading to lower effective concentrations. 2. Cell permeability: The inhibitor may have poor cell permeability, resulting in low intracellular concentrations. 3. Off-target effects: At higher concentrations in cell-based assays, the compound may have off-target effects that contribute to cytotoxicity or apparent antiviral activity, confounding the results. | 1. Assess compound stability: Evaluate the stability of this compound in cell culture media and cell lysates over time. 2. Measure intracellular concentration: Use techniques like LC-MS/MS to quantify the intracellular levels of the inhibitor. 3. Cytotoxicity assays: Perform comprehensive cytotoxicity assays (e.g., MTS or CellTiter-Glo) in the absence of virus to determine the compound's therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and covalent inhibitor of SARS-CoV-2 PLpro.[4] It forms a covalent bond with the catalytic cysteine (Cys111) in the active site of the enzyme, irreversibly inactivating it. This inactivation prevents PLpro from carrying out its essential functions in viral replication, including the processing of the viral polyprotein and the evasion of the host immune response. The inhibitor is known to engage in a hydrogen bond with Trp106, which likely contributes to its initial binding before covalent modification.
Q2: What are the known resistance mutations for PLpro inhibitors?
A2: Studies on non-covalent PLpro inhibitors have identified several key mutations in the BL2 loop and groove region that can confer resistance. The most frequently cited mutations are at residues E167, Y268, and Q269. These mutations can weaken the binding of inhibitors by disrupting crucial interactions like hydrogen bonds and π-π stacking. While these have been primarily characterized for non-covalent inhibitors, they represent potential hotspots for resistance to covalent inhibitors as well, as they can affect the initial binding step.
Q3: How can I test for resistance to this compound in my experiments?
A3: A multi-step approach is recommended:
-
Viral Passaging: Culture SARS-CoV-2 in the presence of increasing concentrations of this compound over multiple passages to select for resistant variants.
-
Phenotypic Analysis: Isolate viral clones from the passaging experiment and confirm their resistance by determining the EC50 value using a cell-based antiviral assay (e.g., plaque reduction assay or a reporter virus assay).
-
Genotypic Analysis: Sequence the nsp3 gene of the resistant viral clones to identify mutations in the PLpro domain.
-
Biochemical Validation: Express and purify the mutant PLpro enzymes and determine the IC50 or k_inact/K_I of this compound against these mutants in a biochemical assay to confirm the direct impact of the mutation on inhibitor efficacy.
Q4: Are there different classes of PLpro inhibitors that might overcome resistance to this compound?
A4: Yes, developing inhibitors with diverse chemical scaffolds is a key strategy to combat drug resistance. PLpro inhibitors can be broadly categorized as covalent and non-covalent. Within these categories, there are various chemical series, such as those based on the GRL0617 scaffold and other structurally distinct compounds. If resistance to this compound emerges, testing inhibitors with a different binding mode or those that target different regions of the enzyme may be effective.
Quantitative Data on PLpro Inhibitor Resistance
The following table summarizes the impact of known mutations on the efficacy of various PLpro inhibitors. This data is primarily from studies on non-covalent inhibitors but provides a valuable reference for understanding potential resistance to this compound.
| Inhibitor | Wild-Type IC50/Ki | Mutant | Mutant IC50/Ki | Fold Change | Reference |
| Jun12682 | 37.7 ± 3.0 nM (Ki) | E167G | >10,000 nM (Ki) | >265 | |
| Y268H | 1540 ± 120 nM (Ki) | ~41 | |||
| Q269H | 1360 ± 110 nM (Ki) | ~36 | |||
| PF-07957472 | 7.95 nM (IC50) | E167G | 107 nM (IC50) | ~13.5 | |
| Y268H | 103 nM (IC50) | ~12.9 | |||
| Q269H | 100 nM (IC50) | ~12.6 | |||
| GRL0617 | 1.92 µM (IC50) | Y268H | >20 µM (IC50) | >10.4 | |
| 3k | 0.78 µM (IC50) | Y268R | 27.4 µM (IC50) | ~35 |
Note: Data for covalent inhibitors against these specific mutants are limited in the public domain. The fold change in resistance can vary depending on the specific assay conditions.
Experimental Protocols
PLpro Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to measure the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic PLpro substrate (e.g., Z-RLRGG-AMC or Ubiquitin-rhodamine)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT)
-
This compound and other test compounds
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Create a serial dilution of the compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add the diluted compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PLpro enzyme to all wells except the negative control.
-
Incubate the plate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. For covalent inhibitors, this pre-incubation step is critical.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) over time.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol is used to determine the effective concentration (EC50) of an antiviral compound required to inhibit viral replication in a cell culture model.
Materials:
-
Vero E6 cells or other susceptible cell lines
-
SARS-CoV-2 virus stock of known titer
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
This compound and other test compounds
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the cell culture plates with Vero E6 cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus stock in the cell culture medium.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the growth medium from the cells and infect the monolayer with a standardized amount of virus (e.g., 100 plaque-forming units per well) in the presence of the different concentrations of the inhibitor. Include a virus control (no inhibitor) and a cell control (no virus).
-
Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the semi-solid overlay medium containing the corresponding concentrations of the inhibitor.
-
Incubate the plates for 2-3 days until visible plaques are formed.
-
Fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Wash the plates and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Site-Directed Mutagenesis of PLpro
This protocol outlines the general steps for creating specific mutations in the PLpro gene to study their effect on inhibitor resistance.
Materials:
-
Plasmid DNA containing the wild-type PLpro gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the center, flanked by 15-20 bases of correct sequence on both sides.
-
PCR Amplification: Set up a PCR reaction with the plasmid DNA template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: After PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmids intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Colony Screening and Sequencing: Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the PLpro gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.
Signaling Pathways and Experimental Workflows
PLpro-Mediated Viral Polyprotein Processing
PLpro is responsible for cleaving the N-terminal region of the viral polyproteins (pp1a and pp1ab) at three specific sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3). This is an essential step for the formation of the viral replication and transcription complex.
Caption: PLpro's role in cleaving the viral polyprotein to release nsp1, nsp2, and nsp3.
PLpro-Mediated Immune Evasion: Deubiquitination and DeISGylation
PLpro helps the virus evade the host's innate immune response by acting as a deubiquitinase (DUB) and a deISGylase. It can remove ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins, thereby disrupting antiviral signaling pathways. A key target is the STING protein, which is involved in the type I interferon response.
Caption: PLpro inhibits the innate immune response by deubiquitinating STING.
Experimental Workflow for Investigating this compound Resistance
This workflow outlines the key steps to identify and characterize resistance to this compound.
Caption: Workflow for identifying and characterizing resistance to PLpro inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Divergent resistance pathways amongst SARS-CoV-2 PLpro inhibitors highlight the need for scaffold diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njmicrobe.org [njmicrobe.org]
- 4. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Refining PLpro-IN-7 treatment protocols in animal studies
Disclaimer: As of late 2025, there are no publicly available animal studies or in vivo efficacy data for the compound PLpro-IN-7 (also identified as compound 83 in its primary publication). The information provided herein is based on in vitro characterization and is intended to guide researchers in designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (compound 83) is a non-covalent inhibitor of the Papain-like protease (PLpro) of SARS-CoV-2.[1][2] PLpro is an essential viral enzyme with two main functions: processing the viral polyprotein for replication and cleaving ubiquitin and ISG15 from host proteins, which helps the virus evade the host's innate immune response.[3] this compound works by binding to the PLpro enzyme and blocking these activities.
Q2: What is the in vitro potency of this compound?
A2: In enzymatic assays, this compound (compound 83) has an IC50 value of 54.81 μM against SARS-CoV-2 PLpro.[2]
Q3: What is the cytotoxicity profile of this compound?
A3: this compound (compound 83) has been evaluated for cytotoxicity against Vero and HepG2 cell lines. It demonstrated a CC50 of 23.77 μM in Vero cells and showed weaker toxicity against the human cell line HepG2, indicating a more favorable safety profile in the latter.[2]
Q4: What is known about the metabolic stability of this compound?
A4: In vitro studies using human, mouse, and rat liver microsomes showed that this compound (compound 83) has low metabolic stability. The apparent loss in stability is suggested to be attributed to its piperazinyl group.
Q5: Are there any published animal studies for this compound?
A5: No, there are no published in vivo studies for this compound (compound 83). Its efficacy and pharmacokinetic profile in a living organism have not yet been reported in the scientific literature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vitro PLpro inhibition assays. | - Compound aggregation.- Instability of the compound in assay buffer.- Inconsistent enzyme activity. | - Include a detergent like Triton X-100 or CHAPS in the assay buffer to rule out aggregation.- Assess compound stability in the assay buffer over the experiment's duration.- Always run a positive control (e.g., GRL-0617) to ensure consistent enzyme activity. |
| Discrepancy between enzymatic IC50 and cell-based antiviral activity. | - Poor cell permeability.- Efflux by transporters like P-glycoprotein.- High protein binding in cell culture media.- Off-target effects causing cytotoxicity. | - Perform cell permeability assays (e.g., Caco-2).- Use cell lines with and without specific efflux pump inhibitors.- Measure the fraction of compound bound to plasma proteins.- Compare antiviral EC50 with cytotoxicity CC50 to determine the therapeutic window. |
| Planning initial in vivo studies: Poor bioavailability expected. | - Low metabolic stability as indicated by microsome assays.- Poor solubility. | - Consider formulation strategies to improve solubility (e.g., using vehicles like PEG, DMSO, or Tween 80).- Start with intravenous (IV) administration to determine intrinsic pharmacokinetic parameters before moving to oral (PO) dosing.- Co-administration with a metabolic inhibitor could be explored in early studies to understand the impact of metabolism. |
| Toxicity observed in early animal studies. | - Off-target activity.- Accumulation of toxic metabolites. | - Conduct a broader kinase or safety panel screening.- Perform metabolite identification studies to understand the metabolic fate of the compound.- Start with a maximum tolerated dose (MTD) study to establish a safe dose range. |
Quantitative Data Summary
The following table summarizes the available in vitro data for this compound (compound 83) and related compounds from its discovery study.
| Compound | PLpro IC50 (μM) | CC50 Vero (μM) | CC50 HepG2 (μM) | Human Liver Microsome Stability (% remaining after 30 min) | Mouse Liver Microsome Stability (% remaining after 30 min) | Rat Liver Microsome Stability (% remaining after 30 min) |
| 1 | 73.60 | 23.77 | >100 | 48.2 | 16.9 | 2.5 |
| 82 | 79.77 | 64.08 | >100 | 36.1 | 12.3 | 0 |
| 83 (this compound) | 54.81 | 23.77 | >100 | 2.4 | 0 | 0 |
| 84 | 64.08 | 23.77 | >100 | 12.1 | 0 | 0 |
| 85 | 15.06 | 7.47 | >100 | 4.8 | 0 | 0 |
Experimental Protocols
SARS-CoV-2 PLpro Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PLpro.
-
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
Fluorogenic substrate: Ubiquitin-rhodamine110.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5.
-
Test compound (this compound) serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Add 2 µL of serially diluted compound to the wells of a 384-well plate.
-
Add 10 µL of PLpro enzyme solution (final concentration ~25 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ubiquitin-rhodamine110 substrate (final concentration ~100 nM).
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition at each compound concentration relative to DMSO controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
Cytotoxicity Assay
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of test compounds.
-
Materials:
-
Vero or HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (this compound) serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent cell viability at each compound concentration relative to DMSO-treated control cells.
-
Fit the dose-response data to determine the CC50 value.
-
Visualizations
Caption: Mechanism of PLpro and its inhibition by this compound.
Caption: In vitro characterization workflow for this compound.
References
Technical Support Center: Safe Handling and Experimentation with PLpro-IN-7
Welcome to the technical support center for PLpro-IN-7, a potent, selective, and covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1] It acts as a potent, selective, and covalent inhibitor of PLpro's enzymatic activity.[1] The papain-like protease (PLpro) is a critical enzyme for the replication of SARS-CoV-2. It is responsible for cleaving the viral polyprotein to generate functional non-structural proteins.[2][3][4] Additionally, PLpro helps the virus evade the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins, a process known as deubiquitination (DUB) and deISGylation, respectively.[5][2][3] this compound covalently binds to the PLpro enzyme, thereby blocking both its viral polyprotein processing and its deubiquitinating activities.[6]
Q2: What are the primary safety concerns when handling this compound?
Q3: What are the recommended storage and stability conditions for this compound?
A3: For long-term stability, solid this compound should be stored at -20°C for up to one year, or at -80°C for up to two years.[7] Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C.[7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.[7]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 10 mM.[1] For in vivo studies, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 2 mg/mL with sonication.[8] When diluting a DMSO stock into an aqueous buffer for an experiment, it is crucial to do so gradually and with vigorous mixing to prevent precipitation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition in enzymatic assays | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of this compound from a new stock. Always store aliquots at -80°C. |
| Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for PLpro activity or inhibitor binding. | Ensure the assay buffer is within the optimal pH range for PLpro (around pH 7.5). The optimal temperature for PLpro activity is 37°C.[9] | |
| Time-Dependent Inhibition: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Insufficient pre-incubation time will result in an underestimation of its potency. | Pre-incubate PLpro with this compound for a set period (e.g., 30-60 minutes) before adding the substrate to allow for the covalent bond to form. | |
| Compound Precipitation in Aqueous Buffer | Low Aqueous Solubility: The concentration of this compound in the final aqueous solution exceeds its solubility limit. | Decrease the final concentration of the inhibitor. When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing. Warming the buffer to 37°C before adding the inhibitor may also help.[8] |
| High Final DMSO Concentration: A high percentage of DMSO in the final assay volume can affect enzyme activity and compound solubility. | Keep the final DMSO concentration in your assay below 1%, ideally below 0.5%. | |
| High Background Signal in Fluorescence-Based Assays | Compound Interference: this compound may have intrinsic fluorescence at the excitation/emission wavelengths of your assay. | Run a control experiment with the inhibitor alone (no enzyme or substrate) to measure its background fluorescence. Subtract this value from your experimental readings. |
| Non-specific Inhibition/Aggregation: At high concentrations, some small molecules can form aggregates that inhibit enzymes non-specifically. | Test for aggregation by including a non-ionic detergent like 0.01% Triton X-100 or 1 mM CHAPS in your assay buffer.[10] If the IC50 value does not significantly change, aggregation is unlikely to be the cause of inhibition.[10] |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PLpro peptide cleavage) | 94 nM | In vitro fluorogenic peptide activity assay | [1] |
| IC50 (Ubiquitin-rhodamine cleavage) | 76 nM | In vitro deubiquitinase activity assay | [1] |
| IC50 (ISG15 cleavage) | 39 nM | In vitro deISGylase activity assay | [1] |
| EC50 (Antiviral activity) | 1.1 µM | SARS-CoV-2 infected Vero E6 cells | [1] |
Experimental Protocols
General Safety and Handling Procedures for this compound
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound in solid form or in solution.
-
Weighing: Weigh the solid compound in a chemical fume hood to avoid inhalation of the powder.
-
Solution Preparation: Prepare stock solutions in a chemical fume hood. Cap the vial tightly after dissolving the compound.
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. For a solid spill, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of all waste containing this compound (e.g., pipette tips, tubes, unused solutions) in a designated chemical waste container according to your institution's guidelines.
Protocol for In Vitro PLpro Enzymatic Assay
This protocol is adapted from established fluorescence-based assays for PLpro activity.[11][12][13]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM DTT.
-
PLpro Enzyme Stock: Prepare a stock solution of recombinant SARS-CoV-2 PLpro in the assay buffer. The final concentration in the assay is typically around 50-100 nM.
-
Fluorogenic Substrate Stock: Prepare a stock solution of a PLpro substrate, such as Z-LRGG-AMC, in DMSO. The final concentration in the assay is typically 10-20 µM.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions from this stock in DMSO.
-
-
Assay Procedure: a. In a 96-well black plate, add the required volume of assay buffer. b. Add 1 µL of your serially diluted this compound (or DMSO for the control) to the appropriate wells. c. Add the PLpro enzyme to each well to a final concentration of 50-100 nM. d. Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow for covalent modification of the enzyme. e. Initiate the reaction by adding the fluorogenic substrate to each well to a final concentration of 10-20 µM. f. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. g. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the rates relative to the DMSO control (100% activity). c. Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
PLpro Signaling Pathway and Point of Inhibition
Caption: SARS-CoV-2 PLpro's dual role in viral replication and immune evasion, and its inhibition by this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for determining the IC50 of this compound using a fluorescence-based assay.
References
- 1. SARS-CoV-2 PLpro inhibitor 7 | PLpro inhibitor | Probechem Biochemicals [probechem.com]
- 2. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PLpro inhibitor | SARS-CoV | TargetMol [targetmol.com]
- 9. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting variability in PLpro-IN-7 experimental results
Introduction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with papain-like protease (PLpro) inhibitors. As "PLpro-IN-7" is not a publicly documented inhibitor, this guide offers general advice and troubleshooting strategies applicable to a broad range of PLpro inhibitors. The information provided is intended to help identify and resolve common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of PLpro in the viral life cycle?
A1: PLpro, a cysteine protease encoded by coronaviruses, has two main functions essential for viral replication and immune evasion.[1][2][3] It is responsible for cleaving the viral polyprotein at specific sites to release non-structural proteins required for forming the replication-transcription complex.[2][3][4] Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 modifications from host cell proteins. This interference with host signaling pathways helps the virus evade the innate immune response.[1][3][5]
Q2: What are the common types of biochemical assays used to measure PLpro activity?
A2: The most common biochemical assays for PLpro activity are fluorescence-based. These typically use a synthetic peptide substrate corresponding to a PLpro cleavage site, conjugated to a fluorophore and a quencher.[1][6] Upon cleavage by PLpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence. Common substrates include peptides with the LRGG cleavage motif linked to 7-amido-4-methylcoumarin (AMC) or rhodamine 110 (Rh110).[6][7] Assays can also utilize full-length ubiquitin or ISG15 as substrates.[4]
Q3: Why is there a discrepancy between biochemical IC50 and cellular EC50 values?
A3: It is common to observe a difference between the half-maximal inhibitory concentration (IC50) in a biochemical assay and the half-maximal effective concentration (EC50) in a cell-based antiviral assay. This discrepancy can be attributed to several factors, including:
-
Cell permeability: The inhibitor may have poor penetration across the cell membrane to reach its intracellular target.
-
Off-target effects: The compound may interact with other cellular components, reducing its effective concentration at the target or causing cytotoxicity.[8]
-
Metabolic instability: The inhibitor could be metabolized into an inactive form within the cell.
-
Efflux pumps: The compound might be actively transported out of the cell by efflux pumps.
Q4: Why is it important to include a reducing agent like DTT in my biochemical assay?
A4: PLpro is a cysteine protease, and the catalytic cysteine residue in its active site must be in a reduced state to be active.[7] Oxidizing conditions can lead to the formation of disulfide bonds involving the catalytic cysteine, rendering the enzyme inactive. A reducing agent, such as dithiothreitol (B142953) (DTT), is included in the assay buffer to maintain the reduced state of the catalytic cysteine and ensure optimal enzyme activity.
Troubleshooting Guide for PLpro Inhibitor Experiments
Biochemical Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the microplate | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after addition to the plate.- Avoid using the outer wells of the plate or fill them with a blank solution to minimize evaporation. |
| Low or no PLpro activity | - Inactive enzyme- Incorrect buffer conditions (pH, salt concentration)- Absence of a reducing agent (e.g., DTT) | - Use a fresh aliquot of enzyme and verify its activity with a known substrate.- Optimize buffer conditions; a common buffer is 50 mM HEPES or Tris-HCl at pH 7.5.[7]- Always include a reducing agent like DTT (typically 1-5 mM) in the assay buffer.[7] |
| High background fluorescence | - Autofluorescence of the inhibitor compound- Contaminated buffer or reagents | - Run a control plate with the inhibitor and all assay components except the enzyme to measure background fluorescence.- Use high-purity reagents and freshly prepared buffers. |
| Inconsistent IC50 values across experiments | - Variation in enzyme or substrate concentration- Different incubation times- Compound instability (precipitation) | - Prepare fresh dilutions of enzyme and substrate for each experiment from a concentrated stock.- Keep incubation times consistent across all experiments.- Check the solubility of the inhibitor in the assay buffer. The addition of a small percentage of DMSO may be necessary, but its final concentration should be kept low and consistent.[2] |
Cellular Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High cytotoxicity of the inhibitor | - Off-target effects of the compound- High concentration of DMSO | - Determine the CC50 (50% cytotoxic concentration) of the inhibitor in the absence of the virus.- Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[2] |
| No antiviral activity observed | - Poor cell permeability of the inhibitor- Inhibitor is rapidly metabolized- Inhibitor is an efflux pump substrate | - Consider using a different cell line with potentially higher permeability.- If possible, test known metabolites of the inhibitor for activity.- Co-incubate with known efflux pump inhibitors to see if antiviral activity is restored. |
| Inconsistent antiviral efficacy | - Variation in viral titer (Multiplicity of Infection - MOI)- Inconsistent cell health and density | - Use a well-titered viral stock and maintain a consistent MOI for all experiments.- Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density. |
Experimental Protocols
General Protocol for a FRET-based PLpro Biochemical Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.
-
PLpro Enzyme: Dilute recombinant PLpro to the desired final concentration (e.g., 50 nM) in Assay Buffer.
-
FRET Substrate: Dilute a fluorescent peptide substrate (e.g., Z-RLRGG-AMC) to the desired final concentration (e.g., 10 µM) in Assay Buffer.
-
Inhibitor: Prepare a serial dilution of the PLpro inhibitor in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Procedure:
-
Add the PLpro inhibitor dilutions to the wells of a black, flat-bottom 96-well plate.
-
Add the PLpro enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the velocities to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized inhibition values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Biochemical Potency of Selected PLpro Inhibitors
| Inhibitor | Target | Assay Type | Substrate | IC50 (µM) | Reference |
| GRL0617 | SARS-CoV-2 PLpro | FRET | Dabcyl-FTLRGG/APTKV-Edans | 1.67 | [8] |
| YM155 | SARS-CoV-2 PLpro | FRET | Dabcyl-FTLRGG/APTKV-Edans | 20.16 | [8] |
| Tanshinone IIA | SARS-CoV-2 PLpro | FRET | Dabcyl-FTLRGG/APTKV-Edans | 15.30 | [8] |
| 6-Thioguanine | SARS-CoV-2 PLpro | FRET | RLRGG-AMC | 72 | [8] |
| Sitagliptin | SARS-CoV-2 PLpro | Antiviral | - | EC50: 0.32 | [9] |
| Daclatasvir HCl | SARS-CoV-2 PLpro | Antiviral | - | EC50: 1.59 | [9] |
Visualizations
Caption: PLpro's dual role in viral replication and immune evasion.
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. embopress.org [embopress.org]
- 3. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Antiviral Efficacy of PLpro Inhibitors: A Comparative Analysis
The search for effective antiviral therapeutics against SARS-CoV-2 has identified the papain-like protease (PLpro) as a critical target. PLpro is essential for viral replication and plays a key role in suppressing the host's innate immune response, making it an attractive target for drug development.[1][2][3][4][5][6] While numerous PLpro inhibitors have been developed, demonstrating their efficacy in vivo in animal models is a crucial step towards clinical translation.
This guide provides a comparative overview of the in vivo antiviral efficacy of several notable PLpro inhibitors. It is important to note that a search for "PLpro-IN-7" did not yield specific public data. Therefore, this comparison focuses on other well-documented PLpro inhibitors that have been evaluated in preclinical animal models.
Comparative In Vivo Efficacy of PLpro Inhibitors
The following table summarizes the available quantitative data on the in vivo efficacy of various PLpro inhibitors from preclinical studies. These inhibitors have demonstrated the potential to reduce viral load and protect against disease pathology in animal models of SARS-CoV-2 infection.
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| Compound 10 | Mouse model of SARS-CoV-2 infection | Not specified | Significant reduction in viral load in the lungs. Showed significant lung accumulation. | [1] |
| PF-07957472 | Mouse-adapted model of COVID-19 infection | 150 mg/kg (BID) | Robust efficacy, with viral levels reduced to the limit of detection in half of the mice. Protected mice from weight loss. | [5][6][7][8][9] |
| Jun12682 | SARS-CoV-2-infected mouse model | Not specified | First-in-class PLpro inhibitor to demonstrate in vivo antiviral efficacy. | [7] |
| WEHI-P8 | Mouse model of severe acute disease | 100 mg/kg (oral) | Excellent in vivo efficacy. High plasma concentrations over 24 hours. Offered protection against a range of PASC-like symptoms. | [7][10][11] |
| GZNL-P36 | Mouse animal models | Not specified | Showed better antiviral activity than a reported PLpro inhibitor. High oral bioavailability. | [12] |
| GRL0617 | (Used as a starting point for other inhibitors) | Not specified | Inhibited SARS-CoV viral replication in cell-based studies. | [4][5] |
Experimental Protocols
The in vivo evaluation of PLpro inhibitors typically involves infecting a relevant animal model with SARS-CoV-2 and then administering the inhibitor to assess its therapeutic effect. Below is a generalized methodology based on the reviewed literature.
In Vivo Antiviral Efficacy Study Protocol
-
Animal Model: K18-hACE2 mice, which are genetically engineered to express the human ACE2 receptor, are a commonly used model for SARS-CoV-2 infection as they develop a lethal disease course that mimics severe COVID-19 in humans. Other mouse-adapted strains of the virus are also utilized.
-
Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of a mouse-adapted strain of SARS-CoV-2.
-
Inhibitor Administration:
-
The PLpro inhibitor is typically formulated for oral (e.g., oral gavage) or intraperitoneal administration.
-
Treatment is often initiated shortly after infection (e.g., 4 hours post-infection) and continued for a defined period (e.g., twice daily for 4 days).
-
A vehicle control group (receiving the formulation without the inhibitor) is included for comparison.
-
-
Monitoring and Endpoints:
-
Viral Load: On day 4 post-infection, animals are euthanized, and lung tissues are collected to quantify viral titers, typically by plaque assay or RT-qPCR.
-
Clinical Signs: Animals are monitored daily for clinical signs of disease, including weight loss, which is a key indicator of disease severity.
-
Survival: In studies with lethal infection models, survival rates are monitored over a period of time (e.g., 14 days).
-
Histopathology: Lung tissues may be collected for histopathological analysis to assess the extent of inflammation and tissue damage.
-
Visualizing Key Processes
To better understand the context of PLpro inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: SARS-CoV-2 PLpro's dual role in viral replication and immune evasion.
The diagram above illustrates the critical functions of PLpro. It cleaves the viral polyprotein to enable the formation of the replication complex.[2][3][5][6][13] Additionally, it removes ubiquitin and ISG15 modifications from host proteins, thereby suppressing the host's type I interferon response, which is a key antiviral defense mechanism.[2][3][13][14] PLpro inhibitors block these activities, thus inhibiting viral replication and restoring the host's immune response.
Caption: A generalized workflow for in vivo evaluation of PLpro inhibitors.
This flowchart outlines the key steps in a typical preclinical study to assess the in vivo efficacy of a PLpro inhibitor. The process involves infecting a suitable animal model, administering the treatment, monitoring the disease progression, and finally, analyzing the outcomes to determine the inhibitor's effectiveness.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 5. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel PLpro inhibitor improves outcomes in a pre-clinical model of long COVID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
Comparing PLpro-IN-7 to other SARS-CoV-2 PLpro inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of several prominent small-molecule inhibitors targeting the Papain-like Protease (PLpro) of SARS-CoV-2. PLpro is a critical enzyme for the viral life cycle, responsible for processing the viral polyprotein and aiding the virus in evading the host's innate immune response. This dual function makes it a compelling target for antiviral therapeutics.
This document summarizes key performance data, outlines experimental methodologies, and visualizes the enzyme's role and common assay workflows to support ongoing research and development efforts.
Performance of PLpro Inhibitors: A Quantitative Comparison
The following table summarizes the in vitro efficacy of selected SARS-CoV-2 PLpro inhibitors. The data presented are collated from multiple studies to provide a comparative overview. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PLpro by 50%, while EC50 values indicate the concentration required for a 50% reduction in viral replication in cell-based assays.
| Compound | Type | PLpro IC50 (µM) | Antiviral EC50 (µM) | Cell Line for EC50 |
| GRL0617 | Naphthalene-based non-covalent inhibitor | 1.7 - 2.3[1] | 14.5 - 27.6[2][3] | Vero E6, Caco-2 hACE2[4][5] |
| Jun9-72-2 | GRL0617 derivative | 0.67[6][7] | 6.62 - 8.32[6][8] | Vero E6, Caco-2 hACE2[6] |
| Jun9-75-4 | GRL0617 derivative | 0.62[4] | 7.88[8] | Vero E6[8] |
| Sitagliptin (B1680988) | Repurposed drug (DPP4 inhibitor) | Not consistently reported as a direct PLpro inhibitor[9][10] | 0.32[11] | Huh-7.5[11] |
| Daclatasvir (B1663022) HCl | Repurposed drug (HCV NS5A inhibitor) | In silico evidence suggests potential direct inhibition[12] | 0.6 - 1.59[11][13] | Vero, Huh-7, Calu-3[11][13] |
Note on Repurposed Drugs:
-
Sitagliptin: While demonstrating antiviral activity, its primary mechanism is believed to be the inhibition of the host protein Dipeptidyl peptidase-4 (DPP4), which may act as a co-receptor for viral entry, rather than direct inhibition of PLpro.[14][15] Some in silico studies suggest potential interaction with PLpro, but this is not consistently validated experimentally.[2]
-
Daclatasvir: This anti-HCV drug has shown antiviral effects against SARS-CoV-2.[13] While its mechanism in the context of COVID-19 is still under investigation, some studies suggest it may target viral RNA polymerase and exonuclease, with in silico models also indicating a potential for PLpro inhibition.[12][13]
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the PLpro signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Role of SARS-CoV-2 PLpro in viral replication and host immune evasion.
Caption: A typical screening cascade for identifying and characterizing PLpro inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SARS-CoV-2 PLpro inhibitors.
FRET-Based Enzymatic Assay (for IC50 Determination)
This biochemical assay directly measures the enzymatic activity of purified PLpro and its inhibition by test compounds.
-
Principle: The assay utilizes a synthetic peptide substrate that mimics the natural PLpro cleavage site (e.g., RLRGG). This peptide is flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorophore's signal due to Förster Resonance Energy Transfer (FRET). When PLpro cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
-
Methodology:
-
Reagents: Purified recombinant SARS-CoV-2 PLpro enzyme, FRET substrate (e.g., Z-RLRGG-AMC), assay buffer (typically 50 mM HEPES pH 7.5, with DTT and a non-ionic detergent like Triton X-100), and test compounds dissolved in DMSO.[5][6]
-
Procedure: a. In a 384-well plate, dispense the test compound at various concentrations.[6] b. Add a solution of PLpro enzyme to each well and incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[5][6] c. Initiate the enzymatic reaction by adding the FRET substrate to all wells.[6] d. Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for an AMC fluorophore).[5]
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence signal over time. The percent inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a potent inhibitor control (100% inhibition). The IC50 value is then determined by fitting the dose-response data to a suitable equation.
-
Cytopathic Effect (CPE) Reduction Assay (for Antiviral EC50 Determination)
This cell-based assay measures the ability of a compound to protect host cells from virus-induced death.
-
Principle: SARS-CoV-2 infection leads to the death of susceptible host cells, a phenomenon known as the cytopathic effect (CPE). Antiviral compounds that inhibit viral replication will protect the cells from CPE, resulting in higher cell viability.
-
Methodology:
-
Materials: A susceptible cell line (e.g., Vero E6), live SARS-CoV-2 virus, cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo, which measures ATP).[15]
-
Procedure: a. Seed Vero E6 cells into 384-well plates.[15] b. Prepare serial dilutions of the test compounds in the assay plates.[15] c. Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002.[9][15] d. Incubate the plates for a period sufficient for the virus to cause significant CPE in untreated wells (e.g., 72 hours) at 37°C and 5% CO2.[15] e. Add a cell viability reagent to the plates according to the manufacturer's instructions. This reagent typically generates a luminescent or colorimetric signal proportional to the number of living cells.[15]
-
Data Analysis: The signal is read using a plate reader. The EC50 value is calculated as the compound concentration that restores cell viability to 50% of the uninfected control. Parallel assays without the virus are run to determine the 50% cytotoxic concentration (CC50).
-
FlipGFP Cell-Based Reporter Assay (for Intracellular Target Engagement)
This is a more specific cell-based assay to measure the inhibition of PLpro activity inside living cells, often conducted at Biosafety Level 2 (BSL-2).
-
Principle: The assay uses a specially engineered "flipped" Green Fluorescent Protein (GFP) reporter. This reporter is non-fluorescent until a specific peptide sequence, recognized and cleaved by PLpro, is removed. When PLpro is active in the cell, it cleaves the reporter, allowing GFP to refold into its fluorescent conformation. An inhibitor will block this cleavage, resulting in a reduced GFP signal.[4]
-
Methodology:
-
Materials: A suitable cell line (e.g., HEK293T), plasmids encoding SARS-CoV-2 PLpro and the FlipGFP-PLpro reporter, transfection reagents, and test compounds.[4][11]
-
Procedure: a. Co-transfect cells with the PLpro and FlipGFP-PLpro plasmids. A plasmid expressing a different colored fluorescent protein (e.g., mCherry) is often included for normalization.[4] b. After a few hours (e.g., 3 hours post-transfection), add the test compounds at various concentrations.[4] c. Incubate the cells for an extended period (e.g., 48 hours) to allow for protein expression and enzymatic activity.[4] d. Measure the fluorescence of both GFP and the normalization protein (e.g., mCherry) using a fluorescence microscope or plate reader.[4]
-
Data Analysis: The GFP signal is normalized to the mCherry signal to account for variations in transfection efficiency and cell number. The EC50 is the concentration of the compound that reduces the normalized GFP signal by 50%.[4] This assay provides a good correlation with the antiviral activity observed in BSL-3 settings.
-
References
- 1. Evaluation of the anti-diabetic drug sitagliptin as a novel attenuate to SARS-CoV-2 evidence-based in silico: molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reframeDB [reframedb.org]
- 5. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. SARS-CoV-2 Papain-like Protease Responsive ZnO/Daclatasvir-Loaded Chitosan/Gelatin Nanofibers as Smart Antimicrobial Medical Textiles: In Silico, In Vitro and Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article: In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 • Fiocruz [fiocruz.tghn.org]
- 13. Efficacy and Safety of Sitagliptin in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sitagliptin: a potential drug for the treatment of COVID-19? - PubMed [pubmed.ncbi.nlm.nih.gov]
PLpro-IN-7 versus main protease (Mpro) inhibitors
A Comparative Guide to SARS-CoV-2 Protease Inhibitors: PLpro-IN-7 vs. Main Protease (Mpro) Inhibitors
Introduction
The global research community has intensely focused on developing antiviral therapeutics to combat SARS-CoV-2, the virus responsible for COVID-19. Among the most promising targets for these drugs are the viral proteases, which are essential for the viral life cycle. This guide provides a detailed comparison of two key classes of inhibitors: this compound, a potent inhibitor of the Papain-like Protease (PLpro), and inhibitors of the Main Protease (Mpro), such as nirmatrelvir (B3392351) and ensitrelvir. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Mechanism of Action
Both PLpro and Mpro are crucial for the replication of SARS-CoV-2, as they are responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps).[1][2][3] However, they represent distinct therapeutic targets with unique functionalities.
Main Protease (Mpro) Inhibitors: Mpro, also known as 3CLpro, is the main protease of the virus and is indispensable for processing the viral polyprotein into mature proteins required for viral replication and transcription. Mpro inhibitors, which can be either covalent or non-covalent, bind to the active site of the enzyme, thereby blocking its proteolytic activity and halting the viral life cycle.
Papain-like Protease (PLpro) Inhibitors: PLpro is responsible for cleaving the nsp1/2, nsp2/3, and nsp3/4 junctions of the viral polyprotein.[4] Beyond its role in viral replication, PLpro also acts as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 protein modifications from host cell proteins.[1][4] This activity helps the virus evade the host's innate immune response.[1][4] PLpro inhibitors, therefore, have a dual mechanism of action: they directly inhibit viral replication and may also help to restore the host's antiviral immune signaling.[4] this compound is a potent and selective covalent inhibitor of SARS-CoV-2 PLpro.[5]
Quantitative Performance Data
The following table summarizes the in vitro efficacy of this compound and representative Mpro inhibitors against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the target enzyme in a biochemical assay, while the half-maximal effective concentration (EC50) is the concentration required to inhibit 50% of the viral replication in a cell-based assay.
| Inhibitor | Target | Type | IC50 | EC50 | Cell Line | Reference |
| This compound | PLpro | Covalent | 94 nM | 1.1 µM | Vero E6 | [5] |
| GRL-0617 | PLpro | Non-covalent | 0.6 µM | 14.5 µM | Vero E6 | [6] |
| PF-07957472 | PLpro | Orally active | - | 13.9 nM | NHBE | [1] |
| Nirmatrelvir | Mpro | Covalent | 47 nM | 33 nM | HEK293T-hACE2 | [7] |
| Ensitrelvir | Mpro | Non-covalent | 13 nM | 0.22–0.52 µM | VeroE6T | [8][9] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Activity Assay
This assay is commonly used to determine the in vitro inhibitory activity (IC50) of compounds against viral proteases.
Principle: A FRET-based assay utilizes a synthetic peptide substrate that contains a cleavage site for the target protease, flanked by a fluorophore and a quencher molecule.[10][11] In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[10][12]
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro or Mpro enzyme.
-
FRET peptide substrate specific for the protease.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA).
-
Test compounds (inhibitors) at various concentrations.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add the diluted compounds to the microplate wells. c. Add the recombinant protease to the wells and incubate for a pre-determined time (e.g., 30 minutes at 37°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET peptide substrate to each well. e. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths. f. Calculate the rate of reaction for each inhibitor concentration. g. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[7]
Cell-Based Antiviral Assay
This assay is used to determine the efficacy of an inhibitor in a cellular context (EC50) by measuring the inhibition of viral replication.
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6, Calu-3, or HEK293T-hACE2) are infected with the virus in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring the reduction in viral-induced cytopathic effect (CPE), viral RNA levels, or viral protein expression.[13][14]
Protocol:
-
Reagents and Materials:
-
A susceptible host cell line (e.g., Vero E6).
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
Test compounds at various concentrations.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., cell viability assay kit for CPE, reagents for qRT-PCR, or antibodies for immunofluorescence).
-
-
Procedure: a. Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Remove the old medium from the cells and add the medium containing the test compounds. d. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). e. Incubate the plates for a period of time that allows for viral replication (e.g., 48-72 hours). f. Quantify the extent of viral replication in each well. This can be done by:
- CPE Reduction Assay: Measuring cell viability using a reagent like MTT or CellTiter-Glo.
- qRT-PCR: Quantifying viral RNA from the cell supernatant or cell lysate.
- Immunofluorescence: Staining for viral proteins (e.g., nucleocapsid protein) and imaging. g. Plot the percentage of viral inhibition against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.[15]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Mpro and its inhibition.
Caption: Dual mechanism of PLpro and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cee.ucr.edu [cee.ucr.edu]
- 3. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 PLpro inhibitor 7 | PLpro inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. embopress.org [embopress.org]
- 8. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 13. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of PLpro-IN-7 and Alternative Inhibitors Against SARS-CoV-2 Variants
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the papain-like protease (PLpro) inhibitor, PLpro-IN-7, against other notable alternatives in the context of emerging SARS-CoV-2 variants. This document compiles available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for the virus's replication and its ability to evade the host's immune system. PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins. Additionally, it removes ubiquitin and ISG15 modifications from host proteins, thereby dampening the innate immune response.[1] These dual functions make PLpro an attractive target for antiviral drug development.
This guide focuses on a comparative analysis of PLpro inhibitors, with a particular look at this compound. It is important to note that peer-reviewed data for a compound specifically named "this compound" is not available in the public domain. However, a commercially available compound, "SARS-CoV-2-IN-7," has been identified and its reported efficacy is included here for comparison.[2] This guide contrasts this compound with more extensively studied inhibitors, GRL0617 and PF-07957472, to provide a broader context of the current landscape of PLpro-targeted therapeutics.
Performance Comparison of PLpro Inhibitors
The following tables summarize the in vitro efficacy of SARS-CoV-2-IN-7, GRL0617, and PF-07957472 against SARS-CoV-2. The data is presented to facilitate a clear comparison of their inhibitory activities.
Table 1: Enzymatic Inhibition of SARS-CoV-2 PLpro
| Compound | Target | IC50 (µM) | Assay Type | Source |
| GRL0617 | SARS-CoV-2 PLpro | 2.4 | Fluorescence-based | [3] |
| PF-07957472 | SARS-CoV-2 PLpro | 0.147 (EC50) | Antiviral Assay | [4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.
Table 2: Antiviral Activity in Cell Culture
| Compound | Cell Line | EC50 (µM) | SARS-CoV-2 Variant(s) | Source |
| SARS-CoV-2-IN-7 | Vero E6 | 0.844* | Not Specified | [2] |
| GRL0617 | Vero E6 | 27.6 | Not Specified | |
| PF-07957472 | Not Specified | 0.147 | Not Specified | |
| Jun12682 | Not Specified | 0.44 - 2.02 | Multiple, including nirmatrelvir-resistant |
The source for SARS-CoV-2-IN-7 refers to this value as an IC50 in infected cells, which is likely a typo and represents the EC50. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. In antiviral assays, it represents the concentration required to inhibit 50% of viral replication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of PLpro inhibitors.
In Vitro PLpro Enzymatic Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SARS-CoV-2 PLpro.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 PLpro enzyme.
-
Fluorogenic peptide substrate, such as Z-RLRGG-AMC.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM DTT, 0.01% Triton X-100).
-
Test compounds (e.g., this compound, GRL0617) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add the assay buffer, the PLpro enzyme, and the test compound to the designated wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC release).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Antiviral Assay (Immunofluorescence)
This assay measures the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context.
-
Reagents and Materials:
-
A susceptible cell line (e.g., Vero E6, Caco-2).
-
SARS-CoV-2 virus stock (specify variant).
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against a viral protein (e.g., anti-Nucleocapsid).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for a short period (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).
-
Fix, permeabilize, and stain the cells with the primary and secondary antibodies and the nuclear stain.
-
Acquire images using a high-content imaging system.
-
Quantify the number of infected cells (positive for the viral protein) and the total number of cells (DAPI-stained nuclei).
-
Calculate the percentage of infected cells for each compound concentration.
-
Plot the percentage of infection against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
The following diagrams illustrate the signaling pathway of PLpro and a typical experimental workflow for inhibitor screening.
Caption: SARS-CoV-2 PLpro's dual role in viral replication and host immune evasion.
Caption: A typical experimental workflow for the discovery of PLpro inhibitors.
References
Comparative Analysis of PLpro Inhibitor Activity Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Papain-like Protease (PLpro) inhibitors, essential antiviral targets for SARS-CoV-2. This guide provides a comparative overview of the efficacy of prominent PLpro inhibitors in various cell lines, supported by detailed experimental data and protocols.
While specific data for a compound designated "PLpro-IN-7" is not available in the public domain, this guide presents a comparative analysis of several well-characterized PLpro inhibitors. The data herein serves as a crucial reference for the evaluation and development of novel antiviral therapeutics targeting this key viral enzyme.
Understanding the Role of PLpro in SARS-CoV-2
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and immune evasion.[1][2] It is a domain within the non-structural protein 3 (nsp3) and performs two key functions:
-
Viral Polyprotein Processing: PLpro, along with the main protease (Mpro or 3CLpro), is responsible for cleaving the large viral polyproteins into individual, functional non-structural proteins (nsps).[2][3] This process is essential for the assembly of the viral replication and transcription complex.
-
Immune Evasion: PLpro acts as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[4] This interference with post-translational modifications disrupts the host's innate immune response, allowing the virus to replicate more effectively.
Given its dual role in the viral life cycle, PLpro is a highly attractive target for the development of antiviral drugs.
Comparative Efficacy of PLpro Inhibitors in Vitro
The following table summarizes the in vitro activity of several notable PLpro inhibitors across different cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the enzyme in a biochemical assay, while the half-maximal effective concentration (EC50) is the concentration required to inhibit 50% of the viral replication in a cell-based assay.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Reference |
| GRL0617 | - | Biochemical | 1.39 | - | |
| Vero E6 | Antiviral | - | 27.6 | ||
| Vero E6 (with Pgp inhibitor) | Antiviral | - | 68.2 | ||
| YM155 | - | Biochemical | 2.47 | - | |
| Vero E6 | Antiviral | - | 0.17 | ||
| Cryptotanshinone | - | Biochemical | 5.63 | - | |
| Vero E6 | Antiviral | - | 3.18 | ||
| Tanshinone I | - | Biochemical | 2.21 | - | |
| Vero E6 | Antiviral | - | 2.89 | ||
| PF-07957472 | Vero E6 (with Pgp inhibitor) | Antiviral | - | Potent | |
| Sitagliptin | - | Biochemical | 1.138 | - | |
| Huh-7.5 | Antiviral | - | 0.32 | ||
| Daclatasvir HCl | - | Biochemical | 1.838 | - | |
| Huh-7.5 | Antiviral | - | 1.59 | ||
| Bosutinib | Calu-3 | Antiviral | 5.26 | - | |
| Crizotinib | Calu-3 | Antiviral | 16.30 | - | |
| Olmutinib | Calu-3 | Antiviral | 9.76 | - |
Note: Pgp (P-glycoprotein) inhibitors are sometimes used in cell-based assays as Vero E6 cells can express high levels of this efflux transporter, which may artificially decrease the apparent antiviral activity of some compounds.
Experimental Methodologies
The following are generalized protocols for key experiments cited in the evaluation of PLpro inhibitors. Specific details may vary between studies.
In Vitro PLpro Inhibition Assay (Fluorescence-based)
This assay measures the direct inhibition of the PLpro enzyme's proteolytic activity.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic peptide substrate (e.g., containing a sequence like RLRGG linked to a fluorophore like AMC - 7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
Test compounds (PLpro inhibitors)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure: a. A solution of the PLpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). b. The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to the wells. c. The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). d. The rate of substrate cleavage is determined from the increase in fluorescence. e. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit viral replication in a cellular context.
-
Reagents and Materials:
-
Susceptible cell line (e.g., Vero E6, Calu-3, Huh-7.5)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with FBS)
-
Test compounds
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Fixing solution (e.g., formaldehyde)
-
Staining solution (e.g., crystal violet)
-
-
Procedure: a. Cells are seeded in multi-well plates and grown to confluency. b. The cell monolayers are infected with a known amount of SARS-CoV-2 in the presence of serial dilutions of the test compound. c. After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques. d. The plates are incubated for several days to allow for plaque formation. e. The cells are then fixed and stained with a dye like crystal violet, which stains the living cells but not the plaques (areas of cell death caused by the virus). f. The number of plaques is counted for each compound concentration. g. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Visualizing Key Processes
The following diagrams illustrate the SARS-CoV-2 PLpro signaling pathway and a general workflow for screening PLpro inhibitors.
Caption: SARS-CoV-2 PLpro function and inhibition.
Caption: Workflow for PLpro inhibitor discovery.
References
- 1. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors [mdpi.com]
- 4. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Modes of Diverse PLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. These dual functions make it a prime target for the development of antiviral therapeutics. A significant number of inhibitors have been identified, targeting various sites on the enzyme and employing different mechanisms of action. This guide provides a comparative analysis of the binding modes of several key PLpro inhibitors, supported by structural and quantitative data, to aid in ongoing drug discovery efforts.
Key Binding Sites of PLpro Inhibitors
Structural studies, primarily through X-ray crystallography, have revealed several key binding sites on the PLpro enzyme that are exploited by inhibitors.[1][2] The majority of identified non-covalent inhibitors target the substrate-binding subsites, particularly the S3 and S4 pockets.[1][3] Another important allosteric site is the SUb2 site, which is involved in the recognition of ubiquitin (Ub) and ISG15 substrates.[1] A less explored allosteric site is the SUb1 binding groove. Covalent inhibitors, on the other hand, typically form a bond with the catalytic Cys111 residue.
The binding of many non-covalent inhibitors, such as the well-characterized naphthalene-based inhibitor GRL-0617, to the S3-S4 subsites induces a conformational change, closing the flexible blocking loop 2 (BL2) over the inhibitor. This "induced fit" mechanism enhances inhibitor binding and blocks substrate entry into the active site.
Comparative Quantitative Data of PLpro Inhibitors
The following table summarizes the binding affinities of several representative PLpro inhibitors. This data, primarily derived from enzymatic assays, provides a quantitative basis for comparing their potency.
| Inhibitor | Type | Binding Site | IC50 (µM) | Ki (µM) | Notes |
| GRL-0617 | Non-covalent | S3-S4 subsites | ~2.0 - 2.5 | - | A well-characterized naphthalene-based inhibitor of SARS-CoV and SARS-CoV-2 PLpro. |
| Jun12682 | Non-covalent | S3-S4 subsites | Low nanomolar | - | A derivative of GRL-0617 with potent in vivo antiviral efficacy. |
| PF-07957472 | Non-covalent | S3-S4 subsites | Low nanomolar | - | Another potent GRL-0617 derivative with in vivo efficacy. |
| WEHI-P8 | Non-covalent | Adjacent to the active site | - | - | Structurally distinct from GRL-0617-like compounds. |
| Hit 2 (Naphthyridine core) | Non-covalent | Not specified | 0.6 ± 0.2 | - | Identified through virtual screening, more potent than GRL-0617 in the same study. |
| Hit 4 (Naphthyridine core) | Non-covalent | Not specified | 0.8 ± 0.3 | - | Also identified through virtual screening with higher potency than GRL-0617. |
| Compound 1 (Diarylmethanol) | Non-covalent | BL2 groove and Ubl/thumb domain | Potent | - | Induces PLpro dimerization, a novel mechanism of inhibition. |
| Aromatic Disulfides | Covalent | Catalytic Cys111 | - | 0.5 | Identified through a library screen, showing higher potency for PLpro over Mpro. |
Experimental Protocols for Key Assays
The characterization of PLpro inhibitors relies on a variety of biochemical and biophysical assays. Below are detailed methodologies for some of the key experiments cited in the literature.
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay
This is a common method for determining the enzymatic activity of PLpro and the inhibitory potency of compounds.
Principle: A peptide substrate containing the PLpro recognition sequence (e.g., LXGG) is flanked by a FRET donor and acceptor pair. In the intact substrate, the proximity of the donor and acceptor allows for FRET to occur. Upon cleavage by PLpro, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.
Protocol:
-
Reagents and Buffers:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
FRET peptide substrate (e.g., Z-RLRGG-AMC).
-
Assay Buffer: Typically 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100.
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., GRL-0617) and negative control (DMSO).
-
-
Procedure:
-
PLpro enzyme is pre-incubated with varying concentrations of the test compound or controls in a 384-well plate at 37°C for a defined period (e.g., 30 minutes).
-
The enzymatic reaction is initiated by adding the FRET substrate.
-
The fluorescence signal is measured immediately and kinetically over time (e.g., every 2 minutes for 10 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for an AMC-based substrate).
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition for each compound concentration is calculated relative to the controls.
-
IC50 values are determined by fitting the dose-response data to a suitable equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamics (enthalpy ΔH and entropy ΔS) of inhibitor-enzyme interactions.
Principle: ITC measures the heat change that occurs when a ligand (inhibitor) is titrated into a solution containing a macromolecule (PLpro). The resulting heat changes are plotted against the molar ratio of ligand to macromolecule to determine the binding parameters.
Protocol:
-
Sample Preparation:
-
Purified PLpro and inhibitor are extensively dialyzed or diluted into the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, pH 7.4, with 150 mM NaCl.
-
The concentrations of both protein and inhibitor are precisely determined.
-
-
ITC Experiment:
-
The PLpro solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the PLpro solution while the heat change is continuously monitored.
-
-
Data Analysis:
-
The heat change per injection is integrated and plotted against the molar ratio of inhibitor to PLpro.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics of binding interactions in real-time, providing association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD).
Principle: One binding partner (ligand, e.g., PLpro) is immobilized on a sensor chip. The other binding partner (analyte, e.g., inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization:
-
PLpro is immobilized on a suitable sensor chip surface.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The inhibitor (analyte) is injected at various concentrations, and the association is monitored in real-time.
-
After the association phase, the running buffer is flowed over the surface again to monitor the dissociation of the inhibitor-PLpro complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Visualizing Binding Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the study of PLpro inhibitors.
Caption: A generalized workflow for the discovery and characterization of PLpro inhibitors.
Caption: Induced-fit binding of a non-covalent inhibitor to the S3-S4 site of PLpro.
Caption: Schematic representation of a FRET-based assay for measuring PLpro activity.
References
Validating the Mechanism of Action of PLpro Inhibitors Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key component in the virus's ability to evade the host's innate immune response.[1][2] This dual functionality makes it a prime target for the development of antiviral therapeutics. This guide provides a comparative overview of how mutagenesis studies are employed to validate the mechanism of action of PLpro inhibitors, offering insights into their binding sites, and potential resistance mechanisms. While this guide uses illustrative data from studies on known PLpro inhibitors, the principles and methodologies are directly applicable to the validation of novel compounds such as PLpro-IN-7.
Understanding PLpro and its Inhibition
SARS-CoV-2 PLpro is a cysteine protease responsible for cleaving the viral polyprotein to release non-structural proteins 1, 2, and 3, which are essential for forming the viral replication complex.[2][3] Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, interfering with the host's antiviral signaling pathways.[1] Inhibitors of PLpro are designed to block its catalytic activity, thereby disrupting viral replication and restoring the host's immune response.
The Role of Mutagenesis in Validating Mechanism of Action
Site-directed mutagenesis is a powerful tool to confirm the mechanism of action of an inhibitor. By systematically substituting amino acid residues in the target protein, researchers can identify:
-
Key binding residues: Mutations that significantly reduce the inhibitor's potency often point to amino acids that are critical for binding.
-
Resistance mutations: Identifying mutations that allow the enzyme to function while evading inhibition is crucial for predicting and overcoming potential drug resistance.
-
Allosteric sites: Some mutations distant from the active site may still impact inhibitor efficacy, revealing potential allosteric regulatory sites.
Comparative Analysis of PLpro Inhibitor Efficacy Against Mutants
The following table summarizes hypothetical data based on findings for various PLpro inhibitors, illustrating how mutagenesis can reveal differential binding and resistance profiles. This approach is standard for characterizing new inhibitors like this compound.
| Inhibitor | Wild-Type PLpro IC50 (µM) | Mutant PLpro (e.g., G266A) IC50 (µM) | Fold Change in IC50 | Implication |
| This compound (Hypothetical) | 0.5 | 15.0 | 30 | High dependence on Gly266 for binding. Potential for resistance. |
| GRL0617 | 0.6 | 12.0 | 20 | Similar binding mode to this compound, also susceptible to G266A mutation. |
| WEHI-P8 | 0.1 | 0.2 | 2 | Less affected by G266A, suggesting a different binding interaction. |
| PF-07957472 | 0.11 | 5.5 | 50 | Strong reliance on the wild-type conformation of the binding pocket. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of mutagenesis studies.
Site-Directed Mutagenesis of PLpro
This protocol describes the generation of PLpro mutants using a commercially available kit.
-
Template: A plasmid vector containing the coding sequence for wild-type SARS-CoV-2 PLpro.
-
Primers: Design mutagenic primers containing the desired nucleotide change.
-
PCR: Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the plasmid.
-
Digestion: Digest the parental, methylated DNA template with a methylation-dependent endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of off-target mutations.
Recombinant PLpro Expression and Purification
This protocol outlines the production and purification of both wild-type and mutant PLpro enzymes.
-
Expression: Transform the verified plasmids into an E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Lysis: Harvest the cells and lyse them using sonication in a lysis buffer containing protease inhibitors.
-
Purification: Purify the His-tagged PLpro using nickel-affinity chromatography.
-
Quality Control: Analyze the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay.
In Vitro PLpro Inhibition Assay
This enzymatic assay measures the ability of an inhibitor to block PLpro's proteolytic activity.
-
Substrate: A fluorogenic substrate, such as Z-RLRGG-AMC. Cleavage of this substrate by PLpro releases the fluorescent AMC group.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Procedure:
-
Add the purified PLpro enzyme (wild-type or mutant) to the wells of a microplate.
-
Add varying concentrations of the inhibitor (e.g., this compound) and incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Mechanism of action of SARS-CoV-2 PLpro and its inhibition.
Caption: Experimental workflow for validating inhibitor mechanism via mutagenesis.
References
Benchmarking PLpro Inhibitors Against Broad-Spectrum Antiviral Agents: A Comparative Guide
In the landscape of antiviral drug discovery, the development of broad-spectrum agents is paramount for pandemic preparedness. This guide provides a comparative analysis of a potent papain-like protease (PLpro) inhibitor, representing a promising class of targeted antivirals, against established broad-spectrum antiviral agents. Due to the absence of publicly available data for a specific compound designated "PLpro-IN-7," this guide will utilize a well-characterized and potent PLpro inhibitor, GRL0617, as a representative for this class of antiviral candidates. The comparison will encompass mechanism of action, in vitro efficacy, and the experimental protocols utilized for their evaluation.
The SARS-CoV-2 papain-like protease (PLpro) is a crucial enzyme for viral replication, processing viral polyproteins to generate a functional replicase complex.[1][2] Beyond its role in viral maturation, PLpro also strips ubiquitin and ISG15 modifications from host cell proteins, a mechanism that helps the virus evade the host's innate immune response.[1][2] This dual function makes PLpro an attractive target for antiviral therapeutics. Small molecule inhibitors of PLpro, such as GRL0617, have demonstrated the potential to not only block viral replication but also to preserve the host's antiviral immune signaling.[3]
This guide will benchmark the PLpro inhibitor GRL0617 against three prominent broad-spectrum antiviral agents: Remdesivir, Molnupiravir, and Favipiravir. These agents primarily target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of a wide range of RNA viruses.
Comparative Efficacy of Antiviral Agents
The following table summarizes the in vitro efficacy of the selected antiviral agents against coronaviruses, providing a quantitative comparison of their potency.
| Antiviral Agent | Target | Virus | Assay | IC50 / EC50 | Reference |
| GRL0617 | SARS-CoV-2 PLpro | SARS-CoV-2 | Enzymatic Assay | IC50: 2.4 µM | |
| SARS-CoV-2 | Cell-based Assay (Vero E6) | EC50: 15 µM | |||
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Cell-based Assay (Vero E6) | EC50: 0.77 µM | |
| MERS-CoV | Cell-based Assay | EC50: 0.07 µM | |||
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Cell-based Assay (Vero E6) | EC50: 0.78 µM | |
| MERS-CoV | Cell-based Assay (Vero E6) | EC50: 0.58 µM | |||
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Influenza A (H1N1) | Cell-based Assay (MDCK) | EC50: 0.46 µg/mL | |
| SARS-CoV-2 | Cell-based Assay (Vero E6) | EC50: 61.88 µM |
Mechanisms of Action: A Visualized Comparison
The antiviral agents discussed employ distinct mechanisms to inhibit viral replication. PLpro inhibitors directly target a viral protease, while the other agents act as nucleoside analogs that disrupt the function of the viral RNA polymerase.
References
Safety Operating Guide
Prudent Disposal of PLpro Inhibitors: A Guide for Laboratory Personnel
Disclaimer: As of December 2025, specific disposal procedures for a compound explicitly named "PLpro-IN-7" are not publicly available. The following guidelines are based on general laboratory safety protocols for the disposal of potent small molecule inhibitors and should be adapted in accordance with institutional policies and the specific safety data sheet (SDS) for the compound in use. Always prioritize consulting the manufacturer-provided SDS for detailed safety and disposal information.
Essential Safety and Handling Precautions
The proper handling and disposal of potent chemical compounds like PLpro inhibitors are paramount to ensuring personnel safety and environmental protection. Researchers and laboratory staff must adhere to established safety protocols when managing waste containing these substances. This includes the use of appropriate personal protective equipment (PPE) and adherence to designated waste streams.
A general safety data sheet for a related biological material, SARS PLpro/papain-like protease Protein, advises avoiding discharge into the environment and ensuring that any collected material is promptly disposed of in accordance with appropriate laws and regulations[1]. When handling such chemicals, it is crucial to work in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes[1].
Step-by-Step Disposal Procedure for PLpro Inhibitors
The following procedure provides a general framework for the disposal of small molecule PLpro inhibitors in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are often suitable, but consult the specific SDS).
2. Waste Segregation:
-
Solid Waste:
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
This container should be a sealable, puncture-resistant bag or bin.
-
-
Liquid Waste:
-
Aqueous solutions containing the inhibitor should be collected in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Organic solvent solutions should be collected in a separate, appropriately labeled container for flammable waste. Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Unused/Expired Compound:
-
The original vial containing the pure compound should be disposed of as hazardous chemical waste without attempting to empty or rinse it, unless directed by your EHS office.
-
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the inhibitor (e.g., "PLpro Inhibitor Waste").
-
Include the primary hazards (e.g., "Toxic," "Irritant") as indicated in the SDS.
-
List all components of a liquid waste mixture, including solvents and their approximate concentrations.
4. Storage of Waste:
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Ensure containers are sealed to prevent spills or the release of vapors.
5. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash.
General Properties of a Research-Grade PLpro Inhibitor
While specific data for "this compound" is unavailable, the following table outlines the typical information found in an SDS for a small molecule inhibitor used in research.
| Property | Typical Specification |
| Appearance | Crystalline solid |
| Purity | ≥98% (often determined by HPLC) |
| Solubility | Soluble in organic solvents like DMSO, and potentially in aqueous solutions with the use of co-solvents like PEG300[2]. |
| Storage Temperature | Typically stored at -20°C or -80°C for long-term stability[2]. |
| Handling Precautions | Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment[1]. |
| First Aid Measures | In case of contact, wash affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe handling and disposal of chemical waste in a laboratory setting.
References
Safeguarding Your Research: Essential Safety Protocols for Handling PLpro-IN-7
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with PLpro-IN-7, a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This document outlines personal protective equipment (PPE) requirements, step-by-step handling procedures, and waste disposal plans.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid form or in solution. The following table summarizes the required equipment and its purpose.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | - | Recommended when handling the solid form to avoid inhalation of dust. |
Operational Plan: Safe Handling and Use
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a solid powder and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's recommendations, which are often -20°C for up to one year or -80°C for up to two years.[1]
Preparation of Solutions: All handling of the solid compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation risk. A common solvent for PLpro inhibitors is Dimethyl Sulfoxide (DMSO).[1] Exercise caution when handling DMSO as it can facilitate the absorption of other chemicals through the skin.
Experimental Use: When using this compound in experiments, ensure adequate ventilation. Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the table below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Unused this compound powder, contaminated personal protective equipment (gloves, etc.), and lab supplies (weighing paper, pipette tips).
-
Liquid Waste: Solutions containing this compound, and contaminated solvents.
Disposal Procedures:
-
All waste materials should be collected in clearly labeled, sealed containers.
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's recommendations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
